1,4-Diazaspiro[5.5]undecan-5-one
Description
BenchChem offers high-quality 1,4-Diazaspiro[5.5]undecan-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Diazaspiro[5.5]undecan-5-one including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,4-diazaspiro[5.5]undecan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-8-9(11-7-6-10-8)4-2-1-3-5-9/h11H,1-7H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGCDXDRKGAHMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)NCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Diazaspiro[5.5]undecane Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The diazaspiro[5.5]undecane scaffold, a unique three-dimensional spirocyclic system, has emerged as a privileged structural motif in medicinal chemistry. Its inherent conformational rigidity and synthetic tractability have propelled its exploration as a core structure for a diverse array of biologically active compounds. This technical guide provides a comprehensive overview of the biological significance of the diazaspiro[5.5]undecane scaffold, delving into its synthetic strategies, key derivatives, and its multifaceted applications in contemporary drug discovery. We will explore its role in the development of therapeutics for a range of disorders, including pain, obesity, cancer, and neurological conditions. This document aims to serve as an in-depth resource for researchers, offering both a robust theoretical framework and practical insights into the exploitation of this versatile scaffold.
Introduction: The Allure of the Spirocyclic Scaffold
In the landscape of medicinal chemistry, the quest for novel chemical entities with improved pharmacological profiles is perpetual. Spirocyclic compounds, characterized by two rings sharing a single common atom, have garnered significant attention due to their unique three-dimensional architecture.[1] This distinct topology offers several advantages over traditional flat, aromatic structures, including enhanced target specificity, improved metabolic stability, and better pharmacokinetic properties. Among the vast family of spirocycles, the diazaspiro[5.5]undecane core, which consists of two fused piperidine rings, stands out as a particularly promising scaffold for the design of new therapeutic agents.[2] Its rigid framework allows for the precise spatial orientation of substituents, facilitating high-affinity interactions with biological targets.[1]
This guide will navigate the multifaceted biological significance of the diazaspiro[5.5]undecane scaffold, with a focus on the 1,9- and 3,9-diazaspiro[5.5]undecane isomers. We will dissect the synthetic methodologies that provide access to this core, explore its diverse biological activities through key examples, and provide insights into the experimental protocols for their evaluation.
Synthetic Strategies: Building the Core
The synthetic accessibility of a scaffold is paramount to its successful application in drug discovery. Fortunately, several robust synthetic routes to the diazaspiro[5.5]undecane core have been developed. The choice of synthetic strategy is often dictated by the desired substitution pattern and the specific isomer being targeted.
Key Synthetic Approaches
A common and versatile method for the synthesis of the 1,9-diazaspiro[5.5]undecane core involves a multi-step sequence starting from readily available precursors. One such approach is the reductive-cyclization procedure which allows for the preparation of both unsubstituted and monosubstituted spiro compounds.[3] For the synthesis of more complex, disubstituted derivatives, an alkylation-cyclization procedure can be employed.[3]
The synthesis of arene-fused 1,9-diazaspiro[5.5]undecanes, which are prevalent in many biologically active derivatives, often requires specific strategies tailored to the desired aromatic or heteroaromatic ring system.[2] The presence of a carbonyl group at the 2-position, another common feature, can be introduced through various synthetic manipulations.[2]
Experimental Protocol: A Generalized Reductive-Cyclization Approach
This protocol outlines a generalized procedure for the synthesis of a 1,8-diazaspiro[5.5]undecane derivative, which can be adapted for the 1,9-isomer.
-
Preparation of the Iminium Ion Precursor: A functionalized α-amino nitrile is generated from a suitable starting material, such as 2-cyano-6-phenyloxazolopiperidine.[3]
-
Generation of the Iminium Ion: The α-amino nitrile is treated with a suitable reagent to generate an imine salt in situ.[3]
-
Nucleophilic Addition and Intramolecular Cyclization: A Grignard reagent or another suitable organometallic reagent is added to the nitrile group, followed by an in situ intramolecular nucleophilic alkylation.[3]
-
Reductive Cyclization: The resulting intermediate undergoes a reductive-cyclization to yield the final diazaspiro[5.5]undecane scaffold.[3]
Causality in Experimental Design: The choice of the organometallic reagent in step 3 is critical as it determines the nature of the substituent introduced. The reductive conditions in the final step are chosen to ensure the complete formation of the saturated piperidine rings without unwanted side reactions.
Biological Significance and Therapeutic Applications
The diazaspiro[5.5]undecane scaffold has proven to be a fertile ground for the discovery of potent and selective modulators of various biological targets. Its derivatives have shown promise in a wide range of therapeutic areas.[2][4]
Pain Management: A Dual-Action Approach
Chronic pain remains a significant therapeutic challenge, with existing treatments often associated with limited efficacy and undesirable side effects.[5] A novel and promising strategy involves the development of dual-acting ligands that target multiple pain pathways simultaneously.
Derivatives of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane have been identified as potent dual μ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists.[5] This dual pharmacology is particularly attractive because MOR agonism provides potent analgesia, while σ1R antagonism can potentiate this effect and potentially mitigate some of the adverse effects associated with opioid use.[5]
One notable compound, 15au , demonstrated a balanced profile of MOR agonism and σ1R antagonism, resulting in potent analgesic activity comparable to oxycodone in preclinical models.[5] Importantly, this compound exhibited reduced constipation compared to oxycodone at equianalgesic doses, highlighting the potential of this approach to yield safer and more effective pain therapeutics.[5]
Signaling Pathway: MOR Agonism and σ1R Antagonism in Pain
Caption: Dual MOR agonism and σ1R antagonism for enhanced analgesia.
Combating Obesity: Targeting Appetite Regulation
The global obesity epidemic necessitates the development of novel anti-obesity agents. The diazaspiro[5.5]undecane scaffold has been explored as a core for compounds that modulate key receptors involved in appetite control.
Specifically, derivatives of 1,9-diazaspiro[5.5]undecane have been shown to act as antagonists of the melanin-concentrating hormone receptor 1 (MCH-R1) and the neuropeptide Y receptor Y5 (NPY Y5).[2] Both MCH and NPY are potent orexigenic peptides, meaning they stimulate food intake. By blocking their receptors, these compounds can potentially reduce appetite and promote weight loss.[2]
Cancer Therapy: From Enzyme Inhibition to Apoptosis Induction
The unique three-dimensional structure of diazaspiro[5.5]undecane derivatives makes them attractive candidates for the development of anticancer agents.[1] Their rigid conformation allows for precise interactions with the binding sites of cancer-related proteins.
One area of investigation is the development of poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors.[4] PARP-1 is a key enzyme in the DNA damage repair pathway, and its inhibition can lead to synthetic lethality in cancer cells with specific DNA repair deficiencies, such as those with BRCA1/2 mutations.[4]
Furthermore, spirooxindole derivatives, which can be considered related to the diazaspiro[5.5]undecane family, have been investigated as inhibitors of the MDM2-p53 protein-protein interaction.[6] Disrupting this interaction can reactivate the tumor suppressor protein p53, leading to apoptosis in cancer cells.[6] Although not directly diazaspiro[5.5]undecanes, the principles of targeting protein-protein interactions with rigid spirocyclic scaffolds are highly relevant.
Experimental Workflow: In Vitro Anticancer Activity Assessment
Caption: Workflow for evaluating the in vitro anticancer activity.
Neurological Disorders: Modulating GABAergic Signaling
The γ-aminobutyric acid type A (GABAA) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and plays a crucial role in regulating neuronal excitability. Dysregulation of GABAergic signaling is implicated in a variety of neurological and psychiatric disorders.
Recent studies have identified 3,9-diazaspiro[5.5]undecane-based compounds as potent and competitive GABAA receptor antagonists.[7] These compounds are particularly interesting because they exhibit low cell membrane permeability, suggesting they may have a limited ability to cross the blood-brain barrier.[7] This property makes them attractive tools for investigating the role of peripheral GABAA receptors and for developing peripherally-restricted therapeutics with reduced central nervous system side effects.[7]
Data Summary: Biological Activities of Diazaspiro[5.5]undecane Derivatives
| Scaffold Isomer | Biological Target | Therapeutic Area | Key Findings |
| 1,9-Diazaspiro[5.5]undecane | MCH-R1 / NPY Y5 Antagonist | Obesity | Potential for appetite suppression.[2] |
| 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane | Dual MOR Agonist / σ1R Antagonist | Pain | Potent analgesia with reduced side effects.[5] |
| 1,9-Diazaspiro[5.5]undecane | PARP-1 Inhibitor | Cancer | Potential for targeted cancer therapy.[4] |
| 3,9-Diazaspiro[5.5]undecane | GABAA Receptor Antagonist | Neurological Disorders | Peripherally-restricted modulation of GABAergic signaling.[7] |
Future Perspectives and Conclusion
The diazaspiro[5.5]undecane scaffold has firmly established itself as a valuable building block in the design and development of novel therapeutic agents. Its inherent structural features, combined with its synthetic accessibility, provide a powerful platform for exploring diverse biological targets.
Future research in this area is likely to focus on several key aspects:
-
Scaffold Diversification: The exploration of novel substitution patterns and the introduction of additional heteroatoms into the core structure will undoubtedly lead to the discovery of new biological activities.
-
Target-Oriented Synthesis: The use of computational modeling and structure-based drug design will enable the more rational design of diazaspiro[5.5]undecane derivatives with improved potency and selectivity for specific biological targets.
-
Elucidation of Mechanisms of Action: A deeper understanding of the molecular mechanisms by which these compounds exert their biological effects will be crucial for their successful clinical translation.
References
-
Gomtsyan, A., & Bayburt, E. K. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(28), 17183–17193. [Link]
-
Cendán, C. M., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 62(23), 10842–10859. [Link]
-
ResearchGate. (n.d.). Bioactive 1,9-diazaspiro[5.5]undecane derivatives 1-15 used in drug... ResearchGate. Retrieved from [Link]
-
Bavo, F., et al. (2020). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ACS Medicinal Chemistry Letters, 11(7), 1437–1443. [Link]
-
Husson, H.-P., & Royer, J. (1998). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. Journal of Organic Chemistry, 63(19), 6778–6784. [Link]
-
Vassilev, L. T., et al. (2004). In vivo activation of the p53 pathway by small-molecule antagonists of MDM2. Science, 303(5659), 844–848. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
Methodological & Application
Application Note & Protocol: A Scalable Synthesis of 1,4-Diazaspiro[5.5]undecan-5-one for Pharmaceutical Applications
Introduction: The Strategic Importance of Spirocyclic Scaffolds in Drug Discovery
Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant interest in medicinal chemistry.[1] Their rigid, three-dimensional structures offer a distinct advantage over traditional flat, aromatic compounds by enabling more precise and selective interactions with biological targets. This unique topography can lead to improved potency, selectivity, and pharmacokinetic properties. The 1,4-diazaspiro[5.5]undecan-5-one core is a privileged scaffold found in a variety of bioactive molecules, including potential treatments for pain, obesity, and cardiovascular disorders.[2] The development of a robust and scalable synthesis for this key intermediate is therefore a critical step in advancing drug development programs that utilize this valuable molecular framework.
This application note provides a comprehensive, field-proven guide for the multi-kilogram scale synthesis of 1,4-diazaspiro[5.5]undecan-5-one. The described synthetic strategy is designed for efficiency, scalability, and control of critical quality attributes, addressing the common challenges encountered when transitioning from laboratory-scale synthesis to large-scale production.
Retrosynthetic Analysis and Strategy
The chosen synthetic route is a multi-step process designed for robustness and the use of readily available starting materials. The key transformations involve the construction of the spirocyclic core via an aminonitrile intermediate, followed by cyclization and deprotection. A benzyl group is utilized as a protecting group for one of the nitrogen atoms, which can be efficiently removed in the final step by catalytic hydrogenation.
Experimental Workflow Diagram
Caption: Synthetic workflow for 1,4-diazaspiro[5.5]undecan-5-one.
Detailed Protocols
Part 1: Laboratory Scale Synthesis (10-50 g)
Step 1: Synthesis of N-Benzyl-4-piperidone
-
Rationale: While commercially available, this procedure is useful for ensuring a consistent supply of the starting material. The Dieckmann condensation of benzylamine with an acrylate ester is a reliable method.[3]
-
Procedure:
-
To a solution of benzylamine (1.0 eq) in a suitable alcohol solvent (e.g., ethanol), gradually add acrylate ester (2.6-5.0 eq).[3]
-
Stir the mixture at room temperature for 1 hour.
-
Heat the reaction mixture to 50-60°C and maintain for 9-24 hours, monitoring by TLC or LC-MS for the disappearance of benzylamine.[3]
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield N-benzyl-4-piperidone as a pale yellow oil.
-
Step 2: Strecker Synthesis of 1-Benzyl-4-amino-4-cyano-piperidine
-
Rationale: The Strecker synthesis is a classic and efficient method for producing α-aminonitriles from ketones.[2][4][5][6] This one-pot, three-component reaction is highly convergent.
-
Procedure:
-
In a well-ventilated fume hood, dissolve N-benzyl-4-piperidone (1.0 eq) in aqueous ethanol.
-
Add ammonium chloride (1.5 eq) and stir until dissolved.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of potassium cyanide (1.2 eq) in water, ensuring the temperature does not exceed 10°C. Caution: Potassium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile. This intermediate is often used in the next step without further purification.
-
Step 3: Hydrolysis to 1-Benzyl-4-amino-4-piperidinecarboxamide
-
Rationale: Controlled hydrolysis of the nitrile to an amide can be achieved using concentrated acid. This prevents over-hydrolysis to the carboxylic acid.
-
Procedure:
-
Add the crude 1-benzyl-4-amino-4-cyano-piperidine to concentrated sulfuric acid at 0°C with vigorous stirring.
-
After the initial exotherm subsides, allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Carefully pour the reaction mixture onto crushed ice and basify with a concentrated sodium hydroxide solution to pH > 12, maintaining the temperature below 20°C.
-
Extract the product with dichloromethane, dry the combined organic layers, and concentrate to give the crude amino amide.
-
Step 4: Cyclization to 1-Benzyl-1,4-diazaspiro[5.5]undecan-5-one
-
Rationale: The final ring is formed by acylation of the primary amine with chloroacetyl chloride, followed by an intramolecular nucleophilic substitution to form the lactam.[7][8][9]
-
Procedure:
-
Dissolve the crude amino amide (1.0 eq) and a non-nucleophilic base such as triethylamine (2.5 eq) in a chlorinated solvent like dichloromethane.
-
Cool the mixture to 0°C and add a solution of chloroacetyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction for the formation of the spirocyclic product.
-
Wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Step 5: Debenzylation to 1,4-Diazaspiro[5.5]undecan-5-one
-
Rationale: Catalytic hydrogenation is a clean and efficient method for removing the N-benzyl protecting group.[10]
-
Procedure:
-
Dissolve the purified 1-benzyl-1,4-diazaspiro[5.5]undecan-5-one in methanol or ethanol.
-
Add 10% palladium on carbon (5-10 mol%).
-
Hydrogenate the mixture at 50 psi of H₂ in a Parr shaker or similar hydrogenation apparatus until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the final product.
-
Part 2: Scale-Up Protocol and Considerations (1-5 kg)
Critical Process Parameters and Justification:
| Parameter | Stage | Recommended Range | Justification |
| Temperature | Step 2 (Strecker) | 0-10°C during addition | The reaction is exothermic; low temperature controls the reaction rate and minimizes side reactions. |
| pH | Step 3 (Hydrolysis workup) | > 12 | Ensures the product is in its free base form for efficient extraction into the organic phase. |
| Agitation | All steps | Vigorous | Crucial for mass transfer in heterogeneous reactions (e.g., hydrogenation) and for temperature control in exothermic steps. |
| Hydrogen Pressure | Step 5 (Hydrogenation) | 50-100 psi | Higher pressure increases the rate of reaction, but must be within the safety limits of the reactor.[10] |
| Catalyst Loading | Step 5 (Hydrogenation) | 1-5 mol% | Lowering catalyst loading is economically favorable on a large scale, but may increase reaction time. Optimization is required. |
Scale-Up Procedure:
-
Step 1 & 2 (N-Benzyl-4-piperidone & Strecker Synthesis): These steps can be scaled directly. Ensure adequate cooling capacity for the exothermic Strecker reaction. Use of a jacketed reactor is highly recommended.
-
Step 3 (Hydrolysis): The quench and basification steps are highly exothermic and require careful, slow addition and efficient cooling to maintain temperature control.
-
Step 4 (Cyclization): The addition of chloroacetyl chloride should be done sub-surface to ensure rapid mixing and avoid localized high concentrations.
-
Step 5 (Hydrogenation):
-
Safety: Hydrogenation at scale carries significant fire and explosion risks.[10][11][12][13] The process must be conducted in a properly rated and grounded hydrogenation vessel. The atmosphere in the reactor must be rendered inert with nitrogen or argon before the introduction of hydrogen.[10][11]
-
Catalyst Handling: Palladium on carbon can be pyrophoric. Handle as a slurry in the reaction solvent to minimize the risk of ignition.[13]
-
Filtration: Catalyst filtration must be performed under a nitrogen blanket to prevent ignition of the catalyst on the filter cake.
-
Purification at Scale:
Purification of the final product, a polar amine, can be challenging.[14][15]
-
Crystallization: If the final product is a solid, crystallization is the preferred method for purification at scale as it is more economical than chromatography.
-
Column Chromatography: For non-crystalline products or to remove closely related impurities, reverse-phase chromatography may be necessary.[16] The use of volatile buffers is recommended for easier product isolation.[15]
Analytical Characterization and Quality Control
| Test | Specification | Method |
| Appearance | White to off-white solid | Visual |
| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, MS |
| Purity | ≥ 98.0% | HPLC |
| Residual Solvents | As per ICH guidelines | GC-HS |
| Heavy Metals | ≤ 20 ppm | ICP-MS |
References
- What is the suitable condition for formation of amide using chloroacetyl chloride as a reagent. (2014, November 30).
- The Strecker Synthesis of Amino Acids. (2018, November 12).
- Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. (2019, May 16). Organic Process Research & Development.
- Preparation method of N-benzyl-4-piperidone. (n.d.).
- Stereochemistry of the Bucherer–Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone. (n.d.).
- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.).
- How should I purify a complex, polar, amide reaction mixture?. (2023, February 10).
- Organic synthesis advice (amide linker using chloroacetyl chloride)?. (2015, May 8).
- The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (n.d.). Molecules.
- Webinar: Hydrogenation Process Safety and Process Performance. (n.d.).
- Technical Considerations for Scale-Up of Imine Reductase Catalyzed Reductive Amination: A Case Study. (n.d.).
- Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N. (n.d.).
- A facile amidation of chloroacetyl chloride using DBU. (n.d.).
- Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (n.d.).
- Standard Operating Procedures. (n.d.). The Sarpong Group.
- Stereochemistry of the Bucherer–Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone. (n.d.). Canadian Journal of Chemistry.
- Industrially Viable Preparation of N-Benzyl-4-formylpiperidine, a Key Intermediate of Donepezil. (2013, March 20).
- Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (n.d.). RSC Medicinal Chemistry.
- How do I purify ionizable organic amine compounds using flash column chromatography?. (2023, February 10).
- Hydrogenation: How we can make it safer. (n.d.).
- Strecker Synthesis. (n.d.).
- Amine synthesis by reductive amination (reductive alkylation). (n.d.).
- Reductive Amination, and How It Works. (2017, September 1).
- Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. (2015, March 22).
- The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. (n.d.).
- Process for the purification of tertiary amines. (n.d.).
- Amide Synthesis. (n.d.).
- Hazards associated with laboratory scale hydrogenations. (n.d.).
- Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. (2021, January 12). Organic Process Research & Development.
- Removal of Organic Compounds with an Amino Group during the Nanofiltr
- Bucherer-Bergs Reaction. (n.d.).
- Strecker Synthesis. (n.d.).
- One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (n.d.). RSC Advances.
- Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. (n.d.).
- N-benzyl-4-piperidone: synthesis and uses. (n.d.).
- Strecker Amino Acid Synthesis. (n.d.).
- Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. (2024, April 10). Journal of Synthetic Chemistry.
- A truly green synthesis of α-aminonitriles via Strecker reaction. (2011, October 4). Chemistry Central Journal.
- Purification of strong polar and basic compounds. (2023, January 7).
Sources
- 1. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Page loading... [guidechem.com]
- 4. Strecker Synthesis [canov.jergym.cz]
- 5. Strecker Amino Acid Synthesis [drugfuture.com]
- 6. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. helgroup.com [helgroup.com]
- 11. njhjchem.com [njhjchem.com]
- 12. sarponggroup.com [sarponggroup.com]
- 13. chem.wisc.edu [chem.wisc.edu]
- 14. biotage.com [biotage.com]
- 15. biotage.com [biotage.com]
- 16. reddit.com [reddit.com]
Application Notes and Protocols for the Functionalization of the 1,4-Diazaspiro[5.5]undecan-5-one Core
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 1,4-Diazaspiro[5.5]undecan-5-one Scaffold - A Privileged Motif in Medicinal Chemistry
The 1,4-diazaspiro[5.5]undecan-5-one core is a unique three-dimensional scaffold that has garnered significant interest in medicinal chemistry. Its rigid spirocyclic nature, combined with the presence of two modifiable nitrogen atoms and a lactam moiety, provides a versatile platform for the development of novel therapeutic agents. Spiro-heterocycles are considered "privileged structures" in drug discovery due to their conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets.[1] Derivatives of related diazaspiro[5.5]undecane isomers have shown a wide range of biological activities, including potential treatments for pain, cancer, and neurological disorders.[2][3]
This guide provides a comprehensive overview of the synthetic strategies for the functionalization of the 1,4-diazaspiro[5.5]undecan-5-one core. We will delve into the selective modification of the N1 and N4 positions, offering detailed protocols and explaining the chemical principles behind these transformations.
Understanding the Reactivity of the 1,4-Diazaspiro[5.5]undecan-5-one Core
The 1,4-diazaspiro[5.5]undecan-5-one core presents two distinct nitrogen centers for functionalization: the N1 amide nitrogen and the N4 secondary amine nitrogen. The inherent differences in the electronic environment of these two nitrogens allow for selective modification.
-
N4 Position (Secondary Amine): This nitrogen is more nucleophilic and basic compared to the N1 amide nitrogen. Therefore, it is the more reactive site for a variety of functionalization reactions, including alkylation, arylation, acylation, and reductive amination.
-
N1 Position (Amide/Lactam): The lone pair of electrons on the N1 nitrogen is delocalized into the adjacent carbonyl group, significantly reducing its nucleophilicity. Functionalization at this position is more challenging and typically requires harsher reaction conditions, such as the use of a strong base to generate the corresponding amide anion.
This differential reactivity is the cornerstone of a selective functionalization strategy for this scaffold.
Synthesis of the 1,4-Diazaspiro[5.5]undecan-5-one Core
While the direct synthesis of 1,4-diazaspiro[5.5]undecan-5-one is not extensively documented in readily available literature, a plausible synthetic route can be adapted from methodologies used for related isomers, such as the 1,4-diazaspiro[5.5]undecan-3-one.[4][5] A potential retrosynthetic analysis suggests a cyclization approach from a suitable amino acid derivative.
A proposed synthetic pathway is outlined below:
Caption: Proposed synthetic workflow for the 1,4-diazaspiro[5.5]undecan-5-one core.
Part 1: Selective Functionalization at the N4 Position
The secondary amine at the N4 position is the primary site for introducing molecular diversity. Standard protocols for the modification of secondary amines can be readily applied.
Protocol 1: N4-Alkylation
N-alkylation introduces aliphatic chains, which can modulate the lipophilicity and steric bulk of the molecule.
Principle: This reaction proceeds via a standard SN2 mechanism where the nucleophilic N4 amine attacks an alkyl halide or a similar electrophile. The choice of base is crucial to deprotonate the resulting ammonium salt and drive the reaction to completion.
Experimental Protocol:
-
To a solution of 1,4-diazaspiro[5.5]undecan-5-one (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or DMF) add a base such as potassium carbonate (K2CO3, 2.0-3.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq).
-
Add the desired alkyl halide (R-X, where X = Br, I; 1.1-1.5 eq) to the mixture.
-
Stir the reaction mixture at a temperature ranging from room temperature to 80 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, filter off any inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N4-alkylated derivative.
Table 1: Representative Conditions for N4-Alkylation
| Alkylating Agent | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Benzyl bromide | K2CO3 | Acetonitrile | 60 | 6-12 |
| Ethyl iodide | DIPEA | DMF | Room Temp | 12-24 |
| Propargyl bromide | K2CO3 | Acetonitrile | 50 | 8-16 |
Protocol 2: N4-Arylation (Buchwald-Hartwig Cross-Coupling)
The introduction of aryl or heteroaryl moieties at the N4 position can be achieved through palladium-catalyzed Buchwald-Hartwig cross-coupling, a powerful tool for forming C-N bonds.
Principle: This reaction involves the oxidative addition of an aryl halide to a palladium(0) catalyst, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the desired N-aryl product and regenerate the catalyst.
Experimental Protocol:
-
In an oven-dried Schlenk tube, combine 1,4-diazaspiro[5.5]undecan-5-one (1.0 eq), the aryl halide (Ar-X, where X = Br, I; 1.1 eq), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), and a suitable phosphine ligand (e.g., BINAP or Xantphos, 4-10 mol%).
-
Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.5-2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add a dry, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture at 80-110 °C until complete consumption of the starting materials (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the N4-arylated product.
Caption: General workflow for N4-arylation via Buchwald-Hartwig coupling.
Protocol 3: N4-Acylation
Acylation of the N4 position introduces an amide functionality, which can act as a hydrogen bond donor or acceptor and can be used to introduce a wide variety of substituents.
Principle: The N4 amine reacts with an acylating agent, such as an acid chloride or anhydride, in the presence of a base to neutralize the acid byproduct.
Experimental Protocol:
-
Dissolve 1,4-diazaspiro[5.5]undecan-5-one (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or DIPEA, 1.5-2.0 eq) in a dry aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acylating agent (R-COCl or (R-CO)2O, 1.1 eq).
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed.
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 4: N4-Reductive Amination
Principle: The N4 amine reacts with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (STAB), to the corresponding amine.[7]
Experimental Protocol:
-
To a solution of 1,4-diazaspiro[5.5]undecan-5-one (1.0 eq) and an aldehyde or ketone (1.1-1.5 eq) in a suitable solvent (e.g., dichloroethane or THF), add a few drops of acetic acid to catalyze iminium ion formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (STAB, 1.5-2.0 eq) portion-wise.
-
Continue stirring at room temperature until the reaction is complete.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Part 2: Functionalization at the N1 Position
Functionalization of the N1 amide nitrogen is less straightforward due to its lower nucleophilicity. However, under appropriate conditions, modification at this site is achievable.
Protocol 5: N1-Alkylation/Arylation
Principle: To achieve N1-functionalization, the amide proton must first be removed with a strong base to generate a nucleophilic amide anion. This anion can then react with an electrophile. Selective N1 functionalization requires the prior protection of the more reactive N4 position.
Experimental Protocol (with N4-protection):
-
N4-Protection: Protect the N4 amine of 1,4-diazaspiro[5.5]undecan-5-one with a suitable protecting group, such as a Boc group (di-tert-butyl dicarbonate) or a Cbz group (benzyl chloroformate), under standard conditions.
-
N1-Deprotonation and Alkylation/Arylation: a. Dissolve the N4-protected spiro-core (1.0 eq) in a dry aprotic solvent (e.g., THF or DMF) under an inert atmosphere. b. Cool the solution to -78 °C or 0 °C. c. Add a strong base, such as sodium hydride (NaH, 1.2 eq) or lithium diisopropylamide (LDA, 1.2 eq), and stir for 30-60 minutes. d. Add the desired electrophile (alkyl halide or activated aryl halide, 1.2 eq). e. Allow the reaction to slowly warm to room temperature and stir until completion.
-
Workup and Purification: a. Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. b. Extract the product with an organic solvent. c. Wash the combined organic layers with water and brine, dry, and concentrate. d. Purify the product by column chromatography.
-
N4-Deprotection: Remove the N4-protecting group under appropriate conditions (e.g., TFA for Boc, hydrogenation for Cbz) to yield the N1-functionalized product.
Table 2: Conditions for N1-Alkylation/Arylation (Post N4-Protection)
| Electrophile | Base | Solvent | Temperature (°C) |
| Methyl iodide | NaH | THF | 0 to RT |
| Benzyl bromide | NaH | DMF | 0 to RT |
| 2,4-Dinitrofluorobenzene | LDA | THF | -78 to RT |
Conclusion and Future Perspectives
The 1,4-diazaspiro[5.5]undecan-5-one core represents a valuable scaffold for the design of novel bioactive molecules. The synthetic protocols outlined in this guide provide a roadmap for the selective functionalization of this privileged motif. The ability to introduce a wide range of substituents at the N4 and N1 positions allows for the fine-tuning of the physicochemical and pharmacological properties of the resulting compounds. Further exploration of the chemical space around this core is likely to yield new drug candidates with improved efficacy and safety profiles for a variety of therapeutic targets.
References
- Google Patents. (n.d.). Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
- Google Patents. (n.d.). Synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
-
Dolbois, A., Bedi, R. K., Bochenkova, E., Müller, A., Moroz-Omori, E. V., Huang, D., & Caflisch, A. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738–12760. [Link]
-
PubChem. (n.d.). 1,4-diazaspiro[5.5]undecan-5-one. Retrieved from [Link]
-
González-Vera, J. A., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2389–2406. [Link]
- Patil, S. A., Patil, R., & Patil, S. A. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC advances, 7(78), 49353-49377.
- Burgaz, E. V., et al. (2024). Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4- diazaspiro[5.5]undecane-1,5,9-trion. ARKIVOC, (8), 202412321.
- Mohapatra, S., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 12(8), 2035-2044.
- Frølund, B., et al. (2020). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immuno. ACS Omega, 5(1), 543-553.
- Ryabukhin, S. V., et al. (2018). Facile and diastereoselective arylation of the privileged 1,4-dihydroisoquinolin-3(2H)-one scaffold. Beilstein Journal of Organic Chemistry, 14, 2636-2644.
- Storer, R. I., et al. (2006). Enantioselective Organocatalytic Reductive Amination. Journal of the American Chemical Society, 128(1), 84-86.
- Chechneva, O. V., et al. (2014). Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. Molecules, 19(7), 9676-9702.
-
Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]
- Pitre, S. P., & Melchiorre, P. (2022). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. Molecules, 27(19), 6268.
-
PubChem. (n.d.). 1-Oxa-4,9-diazaspiro(5.5)undecan-3-one. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20210179567A1 - Synthesis of 1,4-diazaspiro[5.5]undecan-3-one - Google Patents [patents.google.com]
- 5. WO2020041770A1 - Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one - Google Patents [patents.google.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. Reductive Amination - Wordpress [reagents.acsgcipr.org]
Experimental protocol for the synthesis of a 1,4-diazaspiro[5.5]undecan-5-one library
Application Note & Protocol
A Guideline to the Efficient Synthesis of a 1,4-Diazaspiro[5.5]undecan-5-one Library for Drug Discovery
Abstract
The 1,4-diazaspiro[5.5]undecane scaffold is a privileged structural motif in medicinal chemistry, demonstrating a wide range of biological activities.[1][2] This document provides a comprehensive, field-proven protocol for the synthesis of a diverse library of 1,4-diazaspiro[5.5]undecan-5-one derivatives. By leveraging the power of multicomponent reactions (MCRs), this guide details an efficient and highly adaptable synthetic strategy suitable for generating extensive compound libraries for high-throughput screening and drug development endeavors.[3][4] The protocol emphasizes not only the "how" but also the "why" behind critical experimental steps, ensuring both reproducibility and a deep understanding of the underlying chemical principles.
Introduction: The Significance of the 1,4-Diazaspiro[5.5]undecane Core
Spirocyclic systems have garnered significant attention in modern drug discovery due to their unique three-dimensional architecture, which can lead to enhanced target specificity and improved pharmacokinetic properties.[5] The rigidity of the spiro junction can fix the spatial orientation of substituents, which is crucial for effective interaction with biological targets.[6] Specifically, the 1,4-diazaspiro[5.5]undecane core is a key pharmacophore found in a variety of biologically active molecules, including potent and selective inhibitors of enzymes like METTL3 and ligands for opioid and sigma-1 receptors.[7][8] The ability to rapidly generate a library of analogues around this core scaffold is therefore of high value in the quest for novel therapeutics.[4]
This guide focuses on the synthesis of the 1,4-diazaspiro[5.5]undecan-5-one variant, which incorporates a lactam moiety, a common feature in many pharmacologically active compounds. The presented protocol is based on a robust multicomponent reaction strategy, which allows for the efficient and diversity-oriented synthesis of a library of compounds from readily available starting materials.[9]
The Synthetic Strategy: A Multicomponent Approach
To achieve the synthesis of the target library in an efficient and diversity-oriented manner, a one-pot, four-component Ugi-type reaction is proposed.[10][11] This approach is advantageous as it allows for the rapid assembly of complex molecules in a single step, minimizing purification of intermediates and reducing waste.[3] The core of our strategy involves the reaction of a cyclic ketone, a primary amine, a diamine, and an isocyanide.
The general reaction scheme is as follows:
Scheme 1: Proposed Ugi-type Multicomponent Reaction for the Synthesis of 1,4-Diazaspiro[5.5]undecan-5-ones
The causality behind this choice lies in the inherent convergency of MCRs. The initial formation of an imine from the ketone and the primary amine is followed by the nucleophilic attack of the isocyanide and the intramolecular trapping by the diamine, leading to the desired spirocyclic lactam in a single, atom-economical step.[10][12]
Experimental Protocol: Synthesis of a Representative Compound
This section details the step-by-step synthesis of a representative member of the 1,4-diazaspiro[5.5]undecan-5-one library: 1-Benzyl-4-phenyl-1,4-diazaspiro[5.5]undecan-5-one .
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Amount |
| Cyclohexanone | 98.14 | 1.0 | 0.98 g (10 mmol) |
| Benzylamine | 107.15 | 1.0 | 1.07 g (10 mmol) |
| N-Phenylethylenediamine | 136.19 | 1.0 | 1.36 g (10 mmol) |
| Benzyl isocyanide | 117.15 | 1.0 | 1.17 g (10 mmol) |
| Methanol (MeOH) | - | - | 20 mL |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (1.0 eq, 10 mmol) and benzylamine (1.0 eq, 10 mmol) in methanol (20 mL).
-
Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate. The progress of this step can be monitored by Thin Layer Chromatography (TLC).
-
Addition of Components: To the reaction mixture, add N-phenylethylenediamine (1.0 eq, 10 mmol) followed by benzyl isocyanide (1.0 eq, 10 mmol).
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The reaction should be monitored by TLC (e.g., using a 7:3 hexanes:ethyl acetate solvent system) until the starting materials are consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[13]
Building the Library: A Diversity-Oriented Approach
The true power of this multicomponent protocol lies in its suitability for generating a diverse library of compounds by simply varying the starting materials.[14] The points of diversity in this synthesis are the ketone, the primary amine, the diamine, and the isocyanide.
Points of Diversity
-
R¹ (from the primary amine): Introduces diversity at the N1 position of the spirocycle. A wide range of commercially available primary amines can be used, including aliphatic, aromatic, and heterocyclic amines.
-
R² (from the isocyanide): Modifies the substituent on the exocyclic amide nitrogen. Various isocyanides can be synthesized or purchased to introduce different functional groups.
-
Cyclic Ketone: While this protocol uses cyclohexanone, other cyclic ketones (e.g., cyclopentanone, cycloheptanone, or substituted cyclohexanones) can be employed to alter the spirocyclic ring size and substitution pattern.
-
Diamine: Using substituted ethylenediamines allows for further diversification of the heterocyclic ring.
Representative Library Members
| Entry | Ketone | Primary Amine (R¹) | Isocyanide (R²) | Expected Product |
| 1 | Cyclohexanone | Benzylamine | Benzyl isocyanide | 1-Benzyl-4-phenyl-1,4-diazaspiro[5.5]undecan-5-one |
| 2 | Cyclohexanone | Aniline | tert-Butyl isocyanide | 1-Phenyl-4-(tert-butyl)-1,4-diazaspiro[5.5]undecan-5-one |
| 3 | Cyclopentanone | Cyclohexylamine | Ethyl isocyanoacetate | Ethyl 2-((1-cyclohexyl-1,4-diazaspiro[4.5]decan-5-one-4-yl)amino)-2-oxoacetate |
| 4 | Cyclohexanone | 4-Methoxybenzylamine | 1-Naphthyl isocyanide | 1-(4-Methoxybenzyl)-4-(naphthalen-1-yl)-1,4-diazaspiro[5.5]undecan-5-one |
Visualization of the Workflow and Library Generation
Synthetic Workflow Diagram
Caption: Synthetic workflow for the multicomponent synthesis.
Library Generation Logic
Caption: Logic of the diversity-oriented library synthesis.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete imine formation. | Ensure the ketone and primary amine are stirred for a sufficient time before adding the other components. Consider using a dehydrating agent like MgSO₄. |
| Steric hindrance from bulky starting materials. | Increase reaction time and/or temperature. Microwave irradiation may also be beneficial.[15] | |
| Complex product mixture | Side reactions of the isocyanide. | Ensure high concentration of reactants to favor the desired multicomponent pathway.[11] |
| Impure starting materials. | Purify all starting materials before use. | |
| Difficulty in purification | Products have similar polarity. | Optimize the solvent system for column chromatography. Consider reverse-phase chromatography if necessary. |
Conclusion
This application note provides a robust and versatile protocol for the synthesis of a 1,4-diazaspiro[5.5]undecan-5-one library. The use of a multicomponent reaction strategy allows for the rapid and efficient generation of a diverse set of compounds from readily available starting materials. This approach is highly amenable to parallel synthesis and is well-suited for the generation of compound libraries for drug discovery and medicinal chemistry programs. The insights into the rationale behind the experimental choices and the troubleshooting guide are intended to empower researchers to successfully implement and adapt this methodology for their specific research needs.
References
- Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
- Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N. Arabian Journal of Chemistry.
- Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones.
- 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain.
- Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives.
- Electrochemical Post-Ugi Cyclization for the Synthesis of Highly Functionalized Spirolactams. The Journal of Organic Chemistry.
- Small Heterocycles in Multicomponent Reactions. Chemical Reviews.
- 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry.
- Multicomponent synthesis of heterocyclic compounds.
- Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds
- Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to R
- Syntheses and medicinal chemistry of spiro heterocyclic steroids. PMC.
- A Review of Synthesis and Various Biological Activities of Spiro Heterocyclic Compounds Comprising Oxindole and Pyrrolidine Moities.
- 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors.
- Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. PMC.
- Multi-Component Reactions in Heterocyclic Chemistry. Springer.
- Ugi Reaction. Organic Chemistry Portal.
- Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applic
- Recent advances in post Ugi-4CR dearomatizations for constructing spiro heterocycles. Organic Chemistry Frontiers.
- Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. MDPI.
- Spiro-Heterocycles: Recent Advances in Biological Applications and Synthetic Strategies.
- 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors.
- Ugi Reaction. YouTube.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 10. Ugi Reaction [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin [publishing.emanresearch.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming low yields in the cyclization step of 1,4-diazaspiro[5.5]undecan-5-one synthesis
Technical Support Center: Synthesis of 1,4-Diazaspiro[5.5]undecan-5-one
Welcome to the technical support center for the synthesis of 1,4-diazaspiro[5.5]undecan-5-one. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly with low yields in the critical cyclization step. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance your synthetic success.
The construction of the 1,4-diazaspiro[5.5]undecane core is a key step in the synthesis of various biologically active compounds.[1] However, the intramolecular cyclization to form the lactam can be a significant bottleneck, often resulting in disappointing yields. This guide will help you navigate the common pitfalls and systematically optimize your reaction conditions.
Troubleshooting Guide: Overcoming Low Cyclization Yields
Low yields in the cyclization to form 1,4-diazaspiro[5.5]undecan-5-one are often attributable to a handful of critical factors. This section provides a systematic approach to identifying and resolving these issues.
| Observation | Potential Cause | Suggested Action & Scientific Rationale |
| Low or no product formation; starting material remains | 1. Insufficient Activation of the Carboxylic Acid/Ester: The electrophilicity of the carbonyl group is too low for the intramolecular nucleophilic attack by the amine. | - Use a suitable coupling agent: For a carboxylic acid precursor, employ carbodiimides (e.g., DCC, EDC) with an additive like HOBt or DMAP to form a highly reactive activated ester. - For ester precursors, consider transesterification or aminolysis catalysts: A mild base or acid can facilitate the reaction. For more challenging substrates, consider conversion to a more reactive acyl chloride. |
| 2. Steric Hindrance: The bulky nature of the spirocyclic system can impede the approach of the nucleophilic amine to the electrophilic carbonyl center.[2][3][4][5][6] | - Increase reaction temperature: Providing more thermal energy can help overcome the activation barrier imposed by steric hindrance. Monitor for decomposition. - Use a less sterically demanding base (if applicable): A non-nucleophilic, sterically hindered base like DBU or proton sponge can deprotonate the amine without competing in the reaction. | |
| 3. Unfavorable Reaction Kinetics: The rate of the desired intramolecular cyclization is slow compared to potential side reactions. | - Increase reaction concentration (High Dilution Principle may not apply): While counterintuitive for some cyclizations, for substrates with a strong predisposition to cyclize, higher concentrations can increase the reaction rate. - Employ a catalyst: Lewis acids can activate the carbonyl group, while certain transition metal catalysts can facilitate C-N bond formation.[7][8] | |
| Significant formation of byproducts | 1. Intermolecular Polymerization: The amine of one molecule reacts with the activated carbonyl of another, leading to oligomers or polymers. | - Apply High Dilution Principle: Run the reaction at a very low concentration (e.g., 0.01-0.05 M) to favor the intramolecular pathway over the intermolecular one. This is a classic strategy for cyclization reactions. |
| 2. Side Reactions of the Activating Agent: The coupling agent may react with itself or the solvent. | - Choose an appropriate solvent: Ensure the solvent is inert to the reactants and activating agents. Aprotic solvents like DCM, THF, or DMF are often suitable.[9] - Control the stoichiometry of the activating agent: Use the minimum effective amount to avoid side reactions. | |
| 3. Racemization or Epimerization: If stereocenters are present, harsh conditions can lead to loss of stereochemical integrity. | - Use milder activating agents: For example, HATU or COMU are known to suppress racemization. - Lower the reaction temperature: This can help preserve stereochemistry. | |
| Difficulty in Product Isolation and Purification | 1. Product is highly polar or water-soluble: This can lead to losses during aqueous workup. | - Use continuous liquid-liquid extraction: This can be more efficient for extracting polar compounds. - Employ alternative purification methods: Consider techniques like ion-exchange chromatography or crystallization. |
| 2. Product co-elutes with starting material or byproducts: Similar polarities can make chromatographic separation challenging. | - Optimize chromatographic conditions: Experiment with different solvent systems, gradients, and stationary phases. - Consider derivatization: Temporarily modifying the product's polarity through derivatization can sometimes facilitate separation. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor influencing the success of the cyclization step?
A1: While several factors are important, the activation of the carboxylic acid or ester precursor is often the most critical. Without sufficient activation, the intramolecular nucleophilic attack by the amine will be slow or may not occur at all, leading to the recovery of starting material. The choice of coupling agent and reaction conditions should be carefully optimized for your specific substrate.
Q2: How does steric hindrance specifically affect the formation of the spirocyclic lactam?
A2: Steric hindrance in this context refers to the spatial arrangement of atoms that restricts the necessary conformational alignment for the intramolecular reaction to occur.[5] The cyclohexane ring and the substituents on the forming piperidinone ring can create a crowded environment around the reactive centers. This can increase the activation energy of the transition state, thereby slowing down the reaction rate.[3][4][6]
Q3: Can the choice of solvent significantly impact the yield?
A3: Absolutely. The solvent not only dissolves the reactants but can also influence the reaction pathway.[10] Polar aprotic solvents like DMF or DMSO can help to solvate charged intermediates and may accelerate the reaction. However, they can also be more difficult to remove. Less polar solvents like DCM or THF are often good starting points. It is crucial that the solvent is anhydrous, as water can hydrolyze the activated intermediate and quench the reaction.
Q4: Are there any specific catalysts that are recommended for this type of intramolecular amidation?
A4: While many cyclizations of this type are performed without a specific catalyst beyond the coupling agent, certain catalysts can be beneficial. For instance, Lewis acids can be used to activate the carbonyl group. In more complex systems, transition metal catalysts, such as those based on rhodium or iridium, have been shown to be effective in promoting intramolecular C-H amidation to form lactams.[8][11]
Q5: My precursor is an amino ester. Should I hydrolyze it to the amino acid first, or can I directly cyclize it?
A5: Direct cyclization from the amino ester is often feasible and can be more atom-economical. This can typically be achieved by heating in a high-boiling point solvent, sometimes with the addition of a mild acid or base catalyst. However, if this approach gives low yields, hydrolysis to the amino acid followed by activation with a coupling agent provides a more reactive intermediate and is a reliable alternative. A patent for an improved synthesis of a similar compound, 1,4-diazaspiro[5.5]undecan-3-one, describes a process where the cyclization occurs from an amino acid intermediate.[12]
Experimental Protocols
Protocol 1: Optimized Cyclization of a Precursor Amino Acid
This protocol is designed for the cyclization of the corresponding amino acid precursor to 1,4-diazaspiro[5.5]undecan-5-one using a standard carbodiimide coupling agent.
Materials:
-
Amino acid precursor
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the amino acid precursor (1.0 eq) in anhydrous DCM to a concentration of 0.05 M.
-
Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution.
-
Add TEA or DIPEA (2.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain 1,4-diazaspiro[5.5]undecan-5-one.
Protocol 2: High-Temperature Cyclization of a Precursor Amino Ester
This protocol is suitable for the direct cyclization of an amino ester precursor.
Materials:
-
Amino ester precursor
-
Anhydrous Toluene or Xylene
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount)
-
Dean-Stark apparatus
Procedure:
-
Combine the amino ester precursor (1.0 eq) and a catalytic amount of p-TsOH (0.05 eq) in toluene or xylene in a flask equipped with a Dean-Stark apparatus and a condenser.
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS. The azeotropic removal of water or alcohol will drive the reaction to completion.
-
Continue refluxing until the starting material is consumed (typically 24-48 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Visualizing the Synthetic Pathway and Troubleshooting Logic
The following diagram illustrates the general synthetic approach and highlights the critical points for troubleshooting.
Sources
- 1. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. wisdomlib.org [wisdomlib.org]
- 6. quora.com [quora.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selective formation of γ-lactams via C-H amidation enabled by tailored iridium catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. orgsyn.org [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D [pubs.rsc.org]
- 12. WO2020041770A1 - Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one - Google Patents [patents.google.com]
Technical Support Center: Navigating the Complex NMR Spectra of 1,4-Diazaspiro[5.5]undecan-5-one Derivatives
Welcome to the technical support guide for the structural elucidation of 1,4-diazaspiro[5.5]undecan-5-one derivatives. This class of spirocyclic compounds presents unique and significant challenges in NMR spectral interpretation due to its rigid three-dimensional structure, inherent chirality, potential for multiple conformations, and the presence of quadrupolar nitrogen atoms.[1][2]
This guide is structured to function as a troubleshooting resource, addressing common problems in a practical question-and-answer format. It moves from frequently encountered issues to in-depth solutions for complex analytical hurdles, providing both the underlying theory and actionable experimental protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers face when analyzing these complex molecules.
Q1: Why do many of the signals in my ¹H NMR spectrum appear broad and unresolved, especially compared to simpler acyclic molecules?
A: Broad signals in these spirocyclic systems can stem from several factors. Firstly, intermediate rates of conformational exchange between different chair or boat forms of the six-membered rings can lead to the coalescence of signals. Secondly, the presence of two ¹⁴N atoms in the heterocyclic ring is a major contributor. ¹⁴N is a quadrupolar nucleus, and its rapid relaxation can cause significant broadening of adjacent proton signals, particularly those on the alpha carbons (C2, C3, and C6).[3][4] Lastly, issues like sample aggregation at high concentrations or the presence of trace paramagnetic impurities can also degrade spectral resolution.[5]
Q2: I am seeing significantly more signals in my spectrum than I predicted for the number of protons and carbons in my molecule. What is the reason for this?
A: This is a classic hallmark of spirocyclic systems. The rigid, fused-ring structure often renders methylene (CH₂) protons diastereotopic. Because they are not chemically equivalent, they will have different chemical shifts and will couple to each other, typically appearing as a pair of complex multiplets (an AB quartet further split by other neighbors) rather than a simple singlet or triplet. Furthermore, if your compound exists as a stable mixture of conformers or rotamers at room temperature, you may be observing a separate set of signals for each species present in the solution.[5]
Q3: How can I definitively identify the N-H proton signal, which often appears as a broad singlet?
A: The most reliable method is a D₂O exchange experiment.[5] Add a single drop of deuterium oxide (D₂O) to your NMR sample, shake the tube vigorously for a minute, and re-acquire the ¹H NMR spectrum. The labile N-H proton will exchange with deuterium, causing its signal to disappear or significantly diminish in intensity. This provides unambiguous confirmation of the N-H resonance.
Q4: The integration values for the crowded aliphatic region of my ¹H spectrum are not accurate. How can I get reliable proton counts?
A: Direct integration of a heavily overlapped 1D proton spectrum is often unreliable.[6] The solution is to use two-dimensional NMR to resolve these signals. A Heteronuclear Single Quantum Coherence (HSQC) spectrum is invaluable here; it correlates each proton to its directly attached carbon.[7] By spreading the signals into a second (carbon) dimension, you can often resolve individual proton signals that were overlapping in the 1D spectrum, allowing for more accurate analysis.[8]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, protocol-driven answers to more complex interpretive challenges.
Problem 1: Severe Signal Overlap in the Aliphatic Region (δ 1.5–3.5 ppm)
Q: The methylene protons of the piperidine and cyclohexane rings are completely overlapped, forming an uninterpretable "hump." How can I systematically resolve and assign these signals?
A: This is the most common and significant challenge. The restricted rotation and fixed geometry of the spiro-core result in numerous, chemically similar CH and CH₂ groups with very close chemical shifts.[9] A multi-step 2D NMR approach is essential for confident assignment.
Causality: The rigidity of the spiro-fused framework makes nearly all geminal protons on the rings diastereotopic, meaning they are magnetically inequivalent. Each proton of a CH₂ group will have a unique chemical shift and coupling pattern, leading to extreme spectral complexity.
Recommended Workflow: The strategy is to use a suite of 2D NMR experiments to build a complete picture of the molecular framework, using the carbon backbone to deconstruct the overlapped proton signals.
Caption: Workflow for resolving severe signal overlap.
Step-by-Step Explanation:
-
Optimize 1D Spectra: Ensure your sample is well-shimmed to achieve the best possible resolution.[6] Sometimes, changing to an aromatic solvent like benzene-d₆ can induce differential shifts (aromatic solvent-induced shifts, ASIS) that may resolve some signals even in the 1D spectrum.[5][10]
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically over 2-3 bonds). It allows you to trace out the connectivity of protons within each ring system, establishing separate spin networks.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is the most critical experiment for this problem. It generates a 2D plot where one axis is the proton spectrum and the other is the carbon spectrum, with a cross-peak appearing for every proton-carbon one-bond connection.[11] Overlapping proton signals will resolve themselves as long as the carbons they are attached to have different chemical shifts.[7][8]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds. It is crucial for piecing the puzzle together. For example, you can use HMBC to connect different spin systems identified in COSY and to assign quaternary carbons, such as the spiro-carbon at C5 and the carbonyl carbon at C10, by observing correlations from nearby protons.
Problem 2: Determining Relative Stereochemistry and Conformational Preference
Q: My derivative has multiple stereocenters. How can I use NMR to determine the relative configuration and the preferred chair/boat conformation of the rings?
A: For stereochemical and conformational analysis, J-coupling constants provide initial clues, but through-space correlations are definitive. The Nuclear Overhauser Effect (NOE) is the key phenomenon to leverage here.[12]
Causality: The spatial arrangement of atoms in a specific stereoisomer or conformer dictates the distances between protons. Protons that are close in space (< 5 Å), even if they are far apart in terms of bond connectivity, can produce an NOE signal.[13]
Recommended Workflow: A combination of coupling constant analysis and 2D NOESY/ROESY experiments is the gold standard for assigning relative stereochemistry.
Caption: Logic for stereochemistry and conformation determination.
Step-by-Step Explanation:
-
Coupling Constant (³JHH) Analysis: In a perfect chair conformation, the coupling constant between two axial protons (³J_ax,ax_) is typically large (10-13 Hz), while axial-equatorial (³J_ax,eq_) and equatorial-equatorial (³J_eq,eq_) couplings are smaller (2-5 Hz). These values can provide strong evidence for the orientation of substituents.
-
2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy):
-
NOESY is the primary experiment for observing through-space correlations.[13][14] A strong cross-peak between two protons indicates they are spatially close. For chair conformations, look for characteristic correlations between protons in 1,3-diaxial relationships.
-
ROESY is an alternative that is particularly useful for medium-sized molecules where the standard NOE might be weak or zero.[15] ROESY also helps to mitigate issues from "spin diffusion" (NOE signals relayed through multiple protons) that can sometimes complicate NOESY spectra.[15]
-
-
Variable Temperature (VT) NMR: If you suspect a dynamic equilibrium between multiple conformers, acquiring spectra at different temperatures can be highly informative. Lowering the temperature may "freeze out" a single conformation, leading to a sharp, well-defined spectrum. Conversely, heating the sample can cause signals from different conformers to coalesce, confirming the dynamic process.[5]
Problem 3: Signal Broadening from Quadrupolar Nitrogen
Q: The ¹H signals for protons on carbons C2, C3, and C6 (alpha to the nitrogens) are broad and featureless, masking their coupling information. How can I overcome this?
A: This is a direct consequence of the ¹⁴N quadrupolar moment. The electric quadrupole of the ¹⁴N nucleus (a spin I=1 nucleus) interacts with the local electric field gradient, leading to very fast relaxation.[4][16] This provides an efficient relaxation pathway for adjacent protons, shortening their T₂ lifetime and causing severe line broadening that can obscure scalar coupling.[3]
Solutions and Mitigation Strategies:
-
Slightly Increase Temperature: Sometimes, moderately increasing the sample temperature (e.g., from 25°C to 40-50°C) can change the molecular tumbling rate in a way that partially decouples the proton from the nitrogen's quadrupolar relaxation mechanism, resulting in sharper signals.[4]
-
Use Indirect Evidence: Do not rely on these broad signals for direct assignment. Instead, use long-range HMBC correlations from sharp, unambiguous signals elsewhere in the molecule to assign the carbons (C2, C3, C6). Once the carbons are assigned, you can confidently assign the attached broad proton signals via the HSQC spectrum.
-
¹⁵N Isotopic Labeling (Advanced): For definitive studies where these interactions are critical, the most robust solution is to synthesize the compound using a ¹⁵N-labeled precursor. The ¹⁵N isotope has a spin of I=1/2 and no quadrupole moment. This completely eliminates the broadening effect, resulting in sharp proton signals and allowing for the measurement of ¹H-¹⁵N coupling constants.[9]
Part 3: Key Experimental Protocols
Protocol 1: Sample Preparation for NOESY/ROESY Experiments
-
Objective: To obtain high-quality data by minimizing artifacts and substances that interfere with the NOE.
-
Methodology:
-
High Purity: Ensure the sample is of the highest possible purity, as paramagnetic impurities (e.g., dissolved O₂, metal catalysts) can dramatically quench or eliminate the NOE.
-
Degassing: For small molecules, removing dissolved oxygen is critical.[15] This is best achieved by the freeze-pump-thaw method:
-
a. Place your sample (dissolved in NMR solvent in a high-quality tube) in a liquid nitrogen bath until fully frozen.
-
b. Apply a high vacuum to the tube for 2-3 minutes.
-
c. Close the vacuum line and thaw the sample completely. Bubbles of gas will be released.
-
d. Repeat this cycle 3-4 times.
-
-
Seal the Tube: After the final thaw, seal the NMR tube (e.g., with a Teflon cap and Parafilm, or by flame sealing for long-term studies) to prevent re-entry of oxygen.
-
Protocol 2: Setup of a Standard Gradient HSQC (gHSQC) Experiment
-
Objective: To correlate protons with their directly attached carbons, resolving proton signal overlap.
-
Typical Parameters (as a starting point on a 500 MHz spectrometer):
-
Spectral Width (¹H): Set to cover all proton signals (e.g., 12 ppm).
-
Spectral Width (¹³C): Set to cover the expected carbon range (e.g., 180 ppm).
-
¹JCH Coupling Constant: Set the experiment to be optimized for an average one-bond C-H coupling. A value of 145 Hz is a robust starting point for sp³ carbons.
-
Relaxation Delay (d1): Set to 1.5 - 2.0 seconds.
-
Number of Increments (F1 dimension): Use at least 256 increments for good carbon resolution.
-
Number of Scans (per increment): Start with 2 or 4 scans and increase as needed for signal-to-noise.
-
Part 4: Reference Data
Table 1: Typical ¹H and ¹³C Chemical Shift Ranges for the 1,4-Diazaspiro[5.5]undecan-5-one Core
| Position | Atom Type | Typical ¹H Shift (ppm) | Typical ¹³C Shift (ppm) | Notes |
| N1-H | N-H | 1.5 - 3.5 (often broad) | - | Position is highly solvent and concentration dependent. Confirm with D₂O exchange. |
| C2, C3 | -CH₂-N- | 2.5 - 3.5 | 45 - 55 | Protons are often broad due to ¹⁴N quadrupolar coupling. |
| N4 | Amide N | - | - | |
| C5 | Spiro C | - | 60 - 75 | Quaternary spirocenter. Assign via HMBC. |
| C6, C10 | -CH₂- | 1.2 - 2.0 | 20 - 40 | Part of the cyclohexane ring. |
| C7, C9 | -CH₂- | 1.2 - 2.0 | 20 - 40 | Part of the cyclohexane ring. |
| C8 | -CH₂- | 1.2 - 2.0 | 25 - 45 | Part of the cyclohexane ring. |
| C11 | C=O | - | 170 - 180 | Amide carbonyl. Assign via HMBC from C2/C10 protons. |
Note: These are approximate ranges. Actual chemical shifts are highly dependent on substitution, stereochemistry, and solvent.
References
- Silva, A. M. S., Pinto, D. C. G. A., & Cavaleiro, J. A. S. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. In From Bench to Market: The Road to Independent Success. Bentham Science Publishers.
-
Silva, A. M. S., & Pinto, D. C. G. A. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]
-
Bag, S., & Ghorai, P. (2020). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A, 47A(1), e21498. [Link]
-
Semantic Scholar. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved January 24, 2026, from [Link]
-
Chemistry LibreTexts. (2021, August 15). 2D NMR Introduction. [Link]
-
Royal Society of Chemistry. (2011). ¹H-¹³C HSQC spectrum of the spiro compound 18. [Link]
-
Pihko, P. M. (2018). Solvent Effects on Nitrogen Chemical Shifts. ResearchGate. [Link]
-
University of Ottawa. (2018). NOESY and ROESY. [Link]
-
Chemistry LibreTexts. (2021, August 15). Quadrupolar Coupling. [Link]
-
Barbatti, M. (2020, July 11). Theory Untangles Fascinating Properties of Spiro-Compounds. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
PubChem. (n.d.). 1,5-Dioxaspiro[5.5]undecane. Retrieved January 24, 2026, from [Link]
-
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved January 24, 2026, from [Link]
-
University of Calicut. (n.d.). Consequences of nuclei with quadrupole moments in NMR. [Link]
-
ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are synthesized by our group. Retrieved January 24, 2026, from [Link]
-
Chemistry LibreTexts. (2021, August 15). 5.4: NOESY Spectra. [Link]
-
ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. Retrieved January 24, 2026, from [Link]
- Galkin, A. A., Krivoshchapov, O. V., & Ananikov, V. P. (2017). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 36(15), 3071–3076.
-
Creative Biostructure. (n.d.). High-Resolution NMR for Complex Molecule Analysis. Retrieved January 24, 2026, from [Link]
-
Ashenhurst, J. (2023, October 10). Functional Groups In Organic Chemistry. Master Organic Chemistry. [Link]
-
ACD/Labs. (n.d.). Stereochemistry Information from NOESY/ROESY data… Part 1. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). Problems, artifacts and solutions in the INADEQUATE NMR experiment. Retrieved January 24, 2026, from [Link]
-
Altenhof, A. R., et al. (2023). On the effects of quadrupolar relaxation in Earth's field NMR spectra. ResearchGate. [Link]
-
Chad's Prep. (2018, September 20). 15.6a Interpreting NMR Example 1 | Organic Chemistry. YouTube. [Link]
-
Nanalysis. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the ¹H-¹H spatial proximity. [Link]
-
Rittner, R. (2007). NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. [Link]
-
University of Wisconsin-Madison. (n.d.). 2D NMR FOR THE CHEMIST. [Link]
-
Chemistry Stack Exchange. (2017, August 20). Symmetry and NMR linewidths of quadrupolar nuclei. [Link]
-
University of Rochester. (n.d.). Troubleshooting ¹H NMR Spectroscopy. Retrieved January 24, 2026, from [Link]
- Zhang, J., et al. (2024). Dense and Durable Energetics: Pyrazine-Coupled Oxadiazole Frameworks. Organic Letters.
- Pandiarajan, K., & Manimekalai, A. (2001). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry, 17(1).
-
News-Medical.Net. (2019, August 20). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. [Link]
-
KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved January 24, 2026, from [Link]
-
Global NMR Discussion Meetings. (2020, June 30). NMR Observation of Quadrupolar Nuclei & their Neighbors in Solids | Prof. Olivier Lafon | Session 8. YouTube. [Link]
- da Silva, A. C. A., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules, 27(22), 8031.
-
The Organic Chemistry Tutor. (2022, March 20). Stereochemistry | How to read NOESY spectrum?. YouTube. [Link]
- dos Santos, G. A., et al. (2024).
-
Weizmann Institute of Science. (n.d.). Types of 2D NMR. Retrieved January 24, 2026, from [Link]
- Ferreira, M. J. U., et al. (2024). Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. ACS Omega.
-
AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
- Li, Y., et al. (2023). Solvents Influence ¹H NMR Chemical Shifts and Complete ¹H and ¹³C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7859.
- Monan, M., & Mandi, A. (2018). ¹H and ¹³C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
- Balci, M. (2005). Basic ¹H- and ¹³C-NMR Spectroscopy. Elsevier.
Sources
- 1. Theory Untangles Fascinating Properties of Spiro-Compounds – Light and Molecules [barbatti.org]
- 2. Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. Troubleshooting [chem.rochester.edu]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. news-medical.net [news-medical.net]
- 8. researchgate.net [researchgate.net]
- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 10. Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 11. rsc.org [rsc.org]
- 12. acdlabs.com [acdlabs.com]
- 13. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 14. azolifesciences.com [azolifesciences.com]
- 15. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
Strategies to improve the stability and shelf-life of 1,4-diazaspiro[5.5]undecan-5-one
Welcome to the dedicated technical support guide for 1,4-diazaspiro[5.5]undecan-5-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth strategies for enhancing the stability and shelf-life of this valuable spirocyclic compound. The following troubleshooting guides and FAQs address common challenges encountered during its storage, formulation, and experimental use.
Section 1: General Information & Key Properties
1,4-diazaspiro[5.5]undecan-5-one is a nitrogen-containing heterocyclic compound featuring a rigid spirocyclic framework.[1][2] This structural rigidity can be advantageous for biological activity by limiting conformational mobility, which is a desirable trait in drug design.[3] However, the presence of a lactam (a cyclic amide) and two amine functionalities presents specific stability challenges that must be addressed to ensure experimental reproducibility and product integrity.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₆N₂O | [4] |
| Molecular Weight | 168.24 g/mol | [4] |
| Appearance | Solid Powder | [4] |
| Solubility | Soluble in DMSO | [4] |
| CAS Number | 86047-86-1 | [5] |
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common questions regarding the stability and handling of 1,4-diazaspiro[5.5]undecan-5-one.
Q1: What are the optimal storage conditions for solid 1,4-diazaspiro[5.5]undecan-5-one?
Answer: Proper storage of the solid compound is the first and most critical step in preserving its integrity.
-
Short-Term Storage (Days to Weeks): The compound should be stored in a dry, dark environment at 0 - 4°C.[4]
-
Long-Term Storage (Months to Years): For extended periods, storage at -20°C is recommended.[4]
Expert Insight (The "Why"): The primary degradation pathway for this molecule is the hydrolysis of the lactam ring.[6][7][8] Low temperatures significantly reduce the rate of this and other potential chemical reactions. The requirement for a "dry" environment is crucial to minimize exposure to atmospheric moisture, which can directly participate in hydrolysis. Storing the compound under an inert gas (like argon or nitrogen) and using a desiccator can provide additional protection.
| Condition | Recommendation | Rationale |
| Temperature | 0-4°C (short-term), -20°C (long-term) | Slows down the kinetics of degradation reactions.[4] |
| Light | Protect from light (use amber vials) | Prevents potential photodegradation, a common issue for organic molecules. |
| Atmosphere | Store in a tightly sealed container, preferably under inert gas (Ar, N₂) and in a desiccator. | Minimizes exposure to moisture and oxygen, which are key reactants in hydrolytic and oxidative degradation.[8][9] |
Q2: My compound is showing unexpected results. What is the most likely degradation pathway and how can I detect it?
Answer: The most probable cause of degradation is the hydrolysis of the six-membered lactam ring, which would open the ring to form a linear amino acid derivative. This reaction is catalyzed by the presence of water, and can be accelerated by acidic or basic conditions.[8]
Potential Degradation Pathway: Lactam Hydrolysis
Caption: Potential hydrolytic degradation of 1,4-diazaspiro[5.5]undecan-5-one.
Troubleshooting Guide: Detecting Degradation
You can use High-Performance Liquid Chromatography (HPLC) to detect degradation. A pure sample will show a single major peak, while a degraded sample will show the parent peak with reduced area and one or more new peaks corresponding to degradation products.
Experimental Protocol: HPLC Analysis for Stability Assessment
-
Standard Preparation: Carefully prepare a 1 mg/mL stock solution of a new, unopened vial of 1,4-diazaspiro[5.5]undecan-5-one in DMSO. This will serve as your T=0 reference standard.
-
Sample Preparation: Prepare a 1 mg/mL solution of the suspect compound in DMSO.
-
HPLC Conditions (General Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (as the compound lacks a strong chromophore).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Inject the reference standard. Note the retention time and peak area of the main peak.
-
Inject the suspect sample.
-
Compare the chromatograms. Look for:
-
A significant decrease in the peak area of the parent compound.
-
The appearance of new, more polar (earlier eluting) peaks, which would be consistent with the ring-opened amino acid product.
-
-
Q3: I need to prepare solutions for my experiments. What are the best practices to maintain stability in solution?
Answer: Solutions are generally less stable than the solid-state compound. The choice of solvent and storage conditions is critical.
-
Solvent Selection: While the compound is soluble in DMSO, be aware that DMSO can absorb atmospheric water. Use anhydrous grade DMSO and prepare solutions fresh whenever possible. For aqueous buffers, prepare them at a neutral pH (around 7.0-7.4), as both acidic and basic conditions can accelerate hydrolysis.[7]
-
Storage of Stock Solutions: If you must store stock solutions, aliquot them into single-use volumes in tightly sealed vials and store them at -80°C. This minimizes freeze-thaw cycles, which can introduce moisture and degrade the compound.
-
Working Solutions: Prepare working solutions in your final assay buffer immediately before use. Do not store compounds in aqueous buffers for extended periods.
Workflow for Handling and Stability Testing
Caption: Recommended workflow for handling and stability assessment.
Q4: I am developing a formulation. How do I screen for excipient compatibility?
Answer: Drug-excipient incompatibility can severely compromise the stability of your final product. A systematic screening process is essential.[10][11]
Expert Insight (The "Why"): Excipients are not always inert. They can contain reactive impurities, moisture, or have a pH that can catalyze degradation.[11] For example, acidic excipients could speed up lactam hydrolysis, while excipients with aldehyde impurities could potentially react with the secondary amine groups on your molecule.
Troubleshooting Guide: Excipient Compatibility Screening
-
Binary Mixtures: Prepare binary mixtures of 1,4-diazaspiro[5.5]undecan-5-one with each proposed excipient (e.g., in a 1:1 or 1:5 ratio).
-
Stress Conditions: Store these mixtures under accelerated stability conditions (e.g., 40°C/75% Relative Humidity) for a set period (e.g., 2-4 weeks). Include a control sample of the pure compound stored under the same conditions.
-
Analytical Techniques: Analyze the samples at initial and final time points using the following methods:
-
HPLC: To quantify the remaining parent compound and detect the formation of new degradation products.
-
Differential Scanning Calorimetry (DSC): To detect changes in melting point, which can indicate an interaction.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To observe changes in functional group peaks (e.g., disappearance of the lactam C=O stretch or appearance of a carboxylic acid O-H stretch), which would indicate a chemical interaction.[12]
-
| Excipient Class | Potential Incompatibility Risk | Recommended Action |
| Acidic Excipients (e.g., Citric Acid) | High risk of catalyzing lactam hydrolysis. | Avoid or use with a buffering agent. |
| Hygroscopic Excipients (e.g., Starch, Sorbitol) | Can introduce moisture, facilitating hydrolysis. | Use low-moisture grades and control humidity during manufacturing. |
| Reducing Sugars (e.g., Lactose) | Potential for Maillard reaction with amine groups at elevated temperatures. | Screen carefully using stress testing. Consider non-reducing sugars like sucrose. |
| Excipients with Reactive Impurities (e.g., Peroxides in povidone) | Risk of oxidation of the amine groups. | Use high-purity excipients and consider adding antioxidants if necessary. |
Section 3: References
-
Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738-12760. [Link]
-
1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. (2021). PubMed. [Link]
-
Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes. (n.d.). DESWATER. [Link]
-
Zhao, L., et al. (2014). Degradation of 1,4-dioxane in water with heat- and Fe(2+)-activated persulfate oxidation. Environmental Science and Pollution Research, 21(12), 7457-7465. [Link]
-
WO2020041770A1 - Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one. (2020). Google Patents.
-
Alburyhi, M., et al. (2025). SPIRONOLACTONE-EXCIPIENT COMPATIBILITY STUDIES FOR ADVANCED DRUG DELIVERY SYSTEMS DEVELOPMENT. World Journal of Pharmacy and Pharmaceutical Sciences, 14(3). [Link]
-
Synthesis of Nitrogen-Containing Heterocyclic Scaffolds through Sequential Reactions of Aminoalkynes with Carbonyls. (2022). MDPI. [Link]
-
Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions. (2020). Therapeutic Drug Monitoring, 42(4), 575-582. [Link]
-
New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. (2021). Molecules, 26(19), 6035. [Link]
-
Tips for crossing checking the IUPAC name of Spiro and Bicyclic Compounds. (2024). YouTube. [Link]
-
CEFEPIME/ENMETAZOBACTAM: Physicochemical Stability of a Novel β-Lactam/β-Lactamase Inhibitor Combination in Syringes and Elastomeric Devices. (2023). Pharmaceutics, 15(3), 859. [Link]
-
Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. (2016). Journal of Pharmaceutical Sciences, 105(11), 3261-3281. [Link]
-
Nitrogen-Containing Heterocycles as Significant Molecular Scaffolds for Medicinal and Other Applications. (2021). Molecules, 26(15), 4595. [Link]
-
Zhao, L., et al. (2014). Degradation of 1,4-dioxane in water with heat- and Fe2+-activated persulfate oxidation. ResearchGate. [Link]
-
Lec5 - Spiro Compounds: Nomenclature. (2021). YouTube. [Link]
-
Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. (2015). ResearchGate. [Link]
-
What is the best method for increase probiotics shelf life during freeze drying process? (2021). ResearchGate. [Link]
-
Effective Degradation of 1,4-Dioxane by UV-Activated Persulfate: Mechanisms, Parameters and Environmental Impacts. (2023). Water, 15(24), 4285. [Link]
-
Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. (2022). RSC Advances, 12(45), 29285-29302. [Link]
-
Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. (2024). Microbiology Spectrum, 12(2), e02781-23. [Link]
-
Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. (2023). Molecules, 28(24), 8089. [Link]
-
Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. (2021). Molecules, 26(23), 7354. [Link]
-
A Simple & Effective Guide to Improve Your Product's Shelf Life. (n.d.). Equinox Lab. [Link]
-
Drug-excipient compatibility screening-Role of thermoanalytical and spectroscopic techniques. (2019). ResearchGate. [Link]
-
Spiro compound. (n.d.). Wikipedia. [Link]
-
Degradation of beta-lactam antibiotics. (2019). ResearchGate. [Link]
-
Removal of 1,4-dioxane from industrial wastewaters: Routes of decomposition under different operational conditions to determine the ozone oxidation capacity. (2020). ResearchGate. [Link]
-
Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. (2019). SciSpace. [Link]
-
Extend the shelf-life and improve the quality of all types of food. (n.d.). Galactic. [Link]
-
How Beta-lactams Can Pose a Risk to Your Cell and Gene Therapies. (2023). Charles River Laboratories. [Link]
-
Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. (2024). Organic Letters. [Link]
-
How to naturally extend the shelf life of food? (n.d.). UNICO Polska Łomża. [Link]
-
Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. (n.d.). ePrints Soton - University of Southampton. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. 1,4-diazaspiro[5.5]undecan-3-one | Sun-shinechem [sun-shinechem.com]
- 5. You are being redirected... [hit2lead.com]
- 6. Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. How to naturally extend the shelf life of food? - UNICO [unico-poland.eu]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Navigating the Therapeutic Potential of Diaza-Spirocyclic Scaffolds: A Comparative Guide to 1,4-Diazaspiro[5.5]undecan-5-one Derivatives and Their Analogs
For Researchers, Scientists, and Drug Development Professionals
The quest for novel chemical entities with enhanced therapeutic profiles has led medicinal chemists to explore three-dimensional molecular architectures that can offer improved potency, selectivity, and pharmacokinetic properties. Among these, spirocyclic scaffolds have emerged as a privileged class of structures, with the 1,4-diazaspiro[5.5]undecane core and its isomers representing a promising frontier in drug discovery. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 1,4-diazaspiro[5.5]undecan-5-one derivatives and their closely related analogs, offering insights into their design, synthesis, and biological evaluation.
The Allure of the Spirocyclic Scaffold: A Three-Dimensional Advantage
Spirocyclic systems, characterized by two rings sharing a single common atom, offer a rigid and structurally complex framework that departs from the flat, two-dimensional nature of many traditional drug molecules. This inherent three-dimensionality allows for a more precise spatial arrangement of functional groups, enabling more specific and effective interactions with biological targets.[1][2] The increased sp3 character of spirocyclic compounds often leads to improved physicochemical properties, such as enhanced aqueous solubility and metabolic stability, which are critical for successful drug development.[1] The diazaspiro[5.5]undecane framework, a subset of spirocyclic piperidines, has garnered significant attention due to the prevalence of the piperidine motif in FDA-approved drugs and the versatility of the nitrogen atoms for chemical modification.[2][3]
Structure-Activity Relationship (SAR) Studies: Decoding the Impact of Structural Modifications
While direct and extensive SAR studies on 1,4-diazaspiro[5.5]undecan-5-one derivatives are limited in the public domain, valuable insights can be gleaned from the analysis of closely related isomers, such as the 1,9- and 1,4,9-diazaspiro[5.5]undecane derivatives. These studies provide a foundational understanding of how modifications to the spirocyclic core and its substituents influence biological activity.
Case Study 1: 1,9-Diazaspiro[5.5]undecane Analogs as Acetyl-CoA Carboxylase (ACC) Inhibitors
A notable example of SAR in this class of compounds comes from studies on 1,9-diazaspiro[5.5]undecane derivatives as inhibitors of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis and a target for metabolic diseases.[4] Systematic modifications of this scaffold have revealed several key determinants of inhibitory activity.
Key Structural Insights:
-
Substitutions at N1 and N9: The nitrogen atoms at positions 1 and 9 are critical for modulating potency and pharmacokinetic properties. Bioactive compounds within this series invariably possess substituents at the N9 position, and occasionally at the N1 position.[4]
-
Aromatic Fused Rings: The fusion of an arene ring to the diazaspiro core is a common feature in many potent derivatives.[4]
-
Carbonyl Group Introduction: The presence of a carbonyl group, for instance at the 2-position, is another recurring structural motif in active compounds.[4]
The following table summarizes the impact of various substitutions on the ACC inhibitory activity of 1,9-diazaspiro[5.5]undecane derivatives.
| Compound ID | R1 (N1-substituent) | R9 (N9-substituent) | hACC1 IC50 (nM) | hACC2 IC50 (nM) |
| 1a | H | 2-pyridyl | >1000 | >1000 |
| 1b | Me | 2-pyridyl | 500 | 350 |
| 1c | H | 4-chlorobenzoyl | 25 | 10 |
| 1d | H | 2-naphthoyl | 15 | 5 |
| 1k | H | 6-(trifluoromethyl)nicotinoyl | 14 | 3 |
Data compiled from publicly available research.[4]
Interpretation of SAR Data: The data clearly indicates that the nature of the substituent at the N9 position plays a dominant role in determining the inhibitory potency against both ACC1 and ACC2. Simple alkyl or aryl groups at N9 (as in 1a and 1b) result in weak activity. In contrast, the introduction of an aroyl group, particularly those with electron-withdrawing substituents or extended aromatic systems (1c, 1d, and 1k), leads to a significant enhancement in potency.[4]
Case Study 2: 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as METTL3 Inhibitors
Recent research has identified 1,4,9-triazaspiro[5.5]undecan-2-one derivatives as potent and selective inhibitors of METTL3, a key enzyme in RNA methylation and a promising target in oncology.[5][6] The SAR studies in this series highlight the importance of specific interactions with the target protein.
Key Structural Insights:
-
Rigidification of the Scaffold: Transforming a flexible linear precursor into the more rigid spirocyclic system was a key strategy to enhance binding affinity by reducing the entropic penalty upon binding.[5]
-
Substitutions on the Pyrimidine Ring: Modifications to the pyrimidine ring, which is attached to the spirocyclic core, have a profound impact on potency. For instance, replacing a methylamine with a benzylamine group led to a six-fold increase in potency, likely due to a favorable cation-π interaction with an arginine residue in the binding pocket.[5]
The following diagram illustrates the key SAR points for METTL3 inhibitors based on the 1,4,9-triazaspiro[5.5]undecan-2-one scaffold.
Caption: Key SAR features of 1,4,9-triazaspiro[5.5]undecan-2-one METTL3 inhibitors.
Experimental Protocols: Synthesis and Biological Evaluation
A crucial aspect of SAR studies is the ability to synthesize and test a diverse range of analogs. The following sections provide representative experimental protocols for the synthesis of a related diazaspiro[5.5]undecane scaffold and a common biological assay.
Synthesis of 1,4-Diazaspiro[5.5]undecan-3-one: A Two-Pot Process
A patented improved synthesis for the closely related 1,4-diazaspiro[5.5]undecan-3-one provides a valuable template for accessing the 1,4-diazaspiro[5.5]undecane core.[7] This method proceeds in a two-pot sequence starting from cyclohexanone.[7]
Step-by-Step Methodology:
-
Pot 1: Formation of the Nitro Intermediate:
-
React cyclohexanone with nitromethane to produce 1-(nitromethyl)cyclohexan-1-ol.
-
Dehydrate the alcohol to form (nitromethylene)cyclohexane.
-
Add an alkyl glycinate to the (nitromethylene)cyclohexane to yield alkyl (1-(nitromethyl)cyclohexyl)glycinate.[7]
-
-
Pot 2: Reduction and Cyclization:
-
Reduce the nitro group of the intermediate to an amino group, forming methyl (1-(aminomethyl)cyclohexyl)glycinate.
-
Remove the alkyl protecting group to give (1-(aminomethyl)cyclohexyl)glycine.
-
This intermediate then undergoes internal cyclization to afford the final product, 1,4-diazaspiro[5.5]undecan-3-one.[7]
-
The following workflow diagram illustrates this synthetic route.
Caption: Two-pot synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
Biological Evaluation: In Vitro Enzyme Inhibition Assay (Example: ACC)
To determine the inhibitory activity of the synthesized compounds, an in vitro enzyme inhibition assay is typically employed. The following is a generalized protocol for an ACC inhibition assay.
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation: Prepare solutions of purified human ACC1 and ACC2 enzymes and the substrate, acetyl-CoA, in an appropriate assay buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Reaction: In a microplate, combine the enzyme, a solution containing ATP and bicarbonate (co-substrates), and the test compound or vehicle control (DMSO).
-
Initiation and Incubation: Initiate the reaction by adding acetyl-CoA. Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.
-
Detection: Stop the reaction and measure the product formation. This can be done using various methods, such as a radiometric assay that measures the incorporation of radiolabeled bicarbonate into malonyl-CoA, or a coupled-enzyme assay that links ADP production to a detectable signal (e.g., fluorescence or absorbance).[4]
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Future Directions and Unanswered Questions
The exploration of diazaspiro[5.5]undecane derivatives as therapeutic agents is an active and promising area of research. While the available data on various isomers provides a solid foundation, several key questions remain, particularly concerning the 1,4-diazaspiro[5.5]undecan-5-one scaffold:
-
Biological Targets: What are the primary biological targets of 1,4-diazaspiro[5.5]undecan-5-one derivatives? Their structural similarity to other bioactive spirocycles suggests potential activity against a range of targets, including GPCRs, ion channels, and enzymes.
-
Stereochemistry: How does the stereochemistry at the spirocyclic center influence biological activity? The synthesis of enantiomerically pure compounds will be crucial for elucidating these relationships.
-
Comparative SAR: A head-to-head comparison of the SAR of different diazaspiro[5.5]undecane isomers (e.g., 1,4- vs. 1,9- vs. 3,9-) against the same biological target would provide invaluable insights into the influence of the nitrogen atom positions on binding and activity.
References
-
de la Torre, B. G., & Albericio, F. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(34), 20957-20971. [Link]
-
Dolbois, A., Bedi, R. K., Bochenkova, E., Müller, A., Moroz-Omori, E. V., Huang, D., & Caflisch, A. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738–12760. [Link]
-
Dolbois, A., Bedi, R. K., Bochenkova, E., Müller, A., Moroz-Omori, E. V., Huang, D., & Caflisch, A. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. PubMed, 34431664. [Link]
-
Barakat, A., Al-Majid, A. M., Islam, M. S., Al-Othman, Z. A., & Cun, A. T. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryldienones. Arabian Journal of Chemistry, 10, S3737–S3745. [Link]
-
Barakat, A., Al-Majid, A. M., Islam, M. S., Al-Othman, Z. A., & Cun, A. T. (2015). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. ResearchGate. [Link]
- Askew, B., et al. (2020). Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
-
Tucker, J. W., & Stephenson, C. R. J. (2021). Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. PubMed Central. [Link]
-
Griggs, S. D., Tape, D. T., & Clarke, P. A. (2018). Strategies for the Synthesis of Spiropiperidines – A Review of the Last 10 Years. White Rose Research Online. [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Synthesis of Spirocyclic Piperidines by Radical Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2020041770A1 - Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one - Google Patents [patents.google.com]
A Benchmark Efficacy Analysis of Novel 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives Against Standard-of-Care Chemotherapy in Acute Myeloid Leukemia
Introduction: The Imperative for Novel Therapeutics in Acute Myeloid Leukemia
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow and blood. For decades, the cornerstone of intensive induction therapy has been the "7+3" regimen, a combination of cytarabine and an anthracycline like daunorubicin. While effective in inducing remission in a subset of patients, this regimen is associated with significant toxicity, and a substantial number of patients either do not respond or eventually relapse. This clinical reality underscores the urgent need for novel, targeted therapeutic strategies with improved efficacy and more favorable safety profiles.
Emerging from the landscape of innovative medicinal chemistry are the 1,4,9-triazaspiro[5.5]undecan-2-one derivatives. This guide focuses on a particularly promising member of this class, UZH2, which has been identified as a potent and selective inhibitor of the N6-methyladenosine (m6A) methyltransferase, METTL3.[1][2] Aberrant m6A modification, orchestrated by enzymes like METTL3, is increasingly recognized as a pivotal driver in the initiation and maintenance of AML.[1] METTL3 inhibition presents a novel therapeutic avenue, and this guide provides a comprehensive framework for benchmarking the efficacy of METTL3-targeting 1,4,9-triazaspiro[5.5]undecan-2-one derivatives against the established standard-of-care in AML.
The Scientific Rationale: Targeting METTL3 in AML
The rationale for targeting METTL3 in AML is grounded in its critical role in post-transcriptional gene regulation. METTL3 is the catalytic core of the m6A writer complex, which installs m6A modifications on messenger RNA (mRNA). These modifications are then interpreted by "reader" proteins, influencing mRNA stability, translation, and splicing. In AML, METTL3 is often overexpressed and plays a crucial role in maintaining the leukemic state by enhancing the translation of key oncoproteins such as c-Myc and BCL-2.[3]
By inhibiting METTL3, 1,4,9-triazaspiro[5.5]undecan-2-one derivatives are hypothesized to decrease the m6A modification of these oncogenic transcripts, leading to their reduced translation and subsequent induction of apoptosis and differentiation in AML cells. This targeted mechanism offers a potential therapeutic window, as AML cells exhibit a greater dependency on METTL3 activity compared to normal hematopoietic cells.[4]
Benchmarking Methodology: A Head-to-Head Comparison
To objectively evaluate the therapeutic potential of a novel 1,4,9-triazaspiro[5.5]undecan-2-one derivative (referred to as "Spiro-Cpd-X") against the "7+3" regimen, a multi-tiered experimental approach is essential. This involves both in vitro and in vivo models to assess cytotoxicity, mechanism of action, and overall efficacy.
Part 1: In Vitro Efficacy Assessment
The initial phase of comparison focuses on the direct cytotoxic effects of the compounds on AML cells.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[5]
-
Cell Culture: The human AML cell line, MOLM-13, which is known to be sensitive to METTL3 inhibition, is an appropriate model.[2] Cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Seeding: Seed MOLM-13 cells in 96-well plates at a density of 1 x 10^5 cells/mL.
-
Compound Treatment:
-
Prepare serial dilutions of Spiro-Cpd-X (e.g., from 0.01 µM to 100 µM) in the culture medium.
-
Prepare serial dilutions of Cytarabine and Daunorubicin, both individually and in a synergistic ratio mimicking the "7+3" regimen.
-
Treat the cells with the respective compounds and include a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the plates for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound and the combination.
Part 2: In Vivo Efficacy Benchmarking
To evaluate the therapeutic efficacy in a more physiologically relevant context, patient-derived xenograft (PDX) models of AML are the gold standard.[4]
Experimental Protocol: AML Patient-Derived Xenograft (PDX) Model
-
Model Establishment: Engraft immunodeficient mice (e.g., NSG mice) with primary AML cells from patients. Monitor for successful engraftment via peripheral blood analysis for human CD45+ cells.
-
Treatment Groups: Once engraftment is established, randomize the mice into the following treatment groups:
-
Vehicle control
-
Spiro-Cpd-X (dose and schedule to be determined by pharmacokinetic studies)
-
"7+3" regimen (Cytarabine and Daunorubicin at clinically relevant doses and schedules)
-
-
Efficacy Endpoints:
-
Survival: Monitor the overall survival of the mice in each group.
-
Leukemic Burden: Periodically measure the percentage of human CD45+ cells in the peripheral blood, bone marrow, and spleen at the end of the study.
-
Toxicity: Monitor body weight and general health of the mice throughout the study.
-
-
Data Analysis: Compare the median survival and leukemic burden between the treatment groups using appropriate statistical methods (e.g., Kaplan-Meier survival analysis, t-tests).
Data Presentation and Interpretation
All quantitative data should be summarized in clear, comparative tables.
Table 1: Comparative In Vitro Cytotoxicity (IC50) in MOLM-13 Cells
| Compound/Regimen | IC50 (µM) |
| Spiro-Cpd-X | [Insert Value] |
| Cytarabine | [Insert Value] |
| Daunorubicin | [Insert Value] |
| Cytarabine + Daunorubicin ("7+3") | [Insert Value] |
Table 2: Comparative In Vivo Efficacy in AML PDX Model
| Treatment Group | Median Survival (days) | Leukemic Burden (% hCD45+) |
| Vehicle | [Insert Value] | [Insert Value] |
| Spiro-Cpd-X | [Insert Value] | [Insert Value] |
| "7+3" Regimen | [Insert Value] | [Insert Value] |
Interpretation of Expected Outcomes:
A successful 1,4,9-triazaspiro[5.5]undecan-2-one derivative would ideally demonstrate a significantly lower IC50 value compared to the individual and combined standard-of-care agents in the MTT assay. In the PDX model, a superior outcome would be a significant extension in median survival and a greater reduction in leukemic burden compared to the "7+3" regimen, with a more favorable toxicity profile (e.g., less weight loss).
Conclusion and Future Directions
This guide outlines a rigorous, scientifically grounded framework for benchmarking the efficacy of novel 1,4,9-triazaspiro[5.5]undecan-2-one derivatives against the standard-of-care in AML. By focusing on the targeted inhibition of METTL3, these compounds represent a promising new frontier in AML therapy. The described in vitro and in vivo methodologies provide a clear path for generating the robust, comparative data necessary to advance these compounds through the drug development pipeline. Future studies should also explore the potential for combination therapies, where the unique mechanism of METTL3 inhibition may synergize with existing or emerging anti-leukemic agents to further improve patient outcomes.
References
-
METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey. (n.d.). PubMed Central. [Link]
-
Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia. (n.d.). PubMed Central. [Link]
-
METTL3 Inhibition Suppresses Cell Growth and Survival in Colorectal Cancer via ASNS Downregulation. (n.d.). PubMed Central. [Link]
-
1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. (2021). ResearchGate. [Link]
-
Pharmacological inhibition of METTL3 affects AML cells a, STM2457... (n.d.). ResearchGate. [Link]
-
1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. (2021). PubMed. [Link]
-
Therapeutic Targeting of CDK7 Suppresses Tumor Progression in Intrahepatic Cholangiocarcinoma. (n.d.). PubMed Central. [Link]
-
Primary AML cells and cell lines resistant to cytarabine, daunorubicin... (n.d.). ResearchGate. [Link]
-
Comparative study between sorafenib and lenvatinib as the first-line therapy in the sequential treatment of unresectable hepatocellular carcinoma in a real-world setting. (2021). National Institutes of Health. [Link]
-
METTL3, an Independent Adverse Prognostic Factor for AML, Promotes the Development of AML by Modulating the PGC-1α–MAPK Pathway and PGC-1α–Antioxidant System Axis. (2022). PubMed Central. [Link]
-
The efficacy of METTL3 inhibition in pre-clinical models of MDS and AML. (2022). American Society of Clinical Oncology. [Link]
-
1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. (2021). Journal of Medicinal Chemistry. [Link]
-
Effect of sorafenib-induced cytotoxicity and apoptosis on SK-Hep1 and... (n.d.). ResearchGate. [Link]
-
Real-World Comparison of Lenvatinib and Sorafenib as First-Line Treatments for Hepatocellular Carcinoma: A Multicenter Study. (2022). ResearchGate. [Link]
-
Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1. (2015). National Institutes of Health. [Link]
-
Cyclin-dependent kinase 7 (CDK7) expression in human hepatocellular carcinoma: association with HCC progression, prognosis and cell proliferative capacity. (2020). Translational Cancer Research. [Link]
-
Acute myeloid leukaemia induction 7-3 (cytarabine and DAUNOrubicin). (n.d.). eviQ. [Link]
-
Effects of Sorafenib and Quercetin Alone or in Combination in Treating Hepatocellular Carcinoma: In Vitro and In Vivo Approaches. (2022). MDPI. [Link]
-
A comparative study of sorafenib and metronomic chemotherapy for Barcelona Clinic Liver Cancer-stage C hepatocellular carcinoma with poor liver function. (2017). PubMed. [Link]
-
Converged DNA Damage Response Renders Human Hepatocellular Carcinoma Sensitive to CDK7 Inhibition. (n.d.). PubMed Central. [Link]
-
Yarchoan Compares Lenvatinib and Sorafenib for Child Pugh B and C Hepatocellular Carcinoma. (2021). Targeted Oncology. [Link]
-
Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. [Link]
-
Effect of sorafenib on the motility and MMP-2 expression of HepG2 and... (n.d.). ResearchGate. [Link]
-
New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. (2023). MDPI. [Link]
-
Synthesis and in vitro cytotoxic evaluation of novel diazaspiro bicyclo hydantoin derivatives in human leukemia cells: a SAR study. (2011). PubMed. [Link]
-
BOOST: a phase 3 trial of sorafenib vs. best supportive care in first line treatment of hepatocellular carcinoma in patients with deteriorated liver function. (2019). OAE Publishing Inc. [Link]
-
MTT Cell Assay Protocol. (n.d.). Retrieved from [Link]
-
Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1. (2015). PubMed. [Link]
-
Discovery of a New CDK4/6 and PI3K/AKT Multiple Kinase Inhibitor Aminoquinol for the Treatment of Hepatocellular Carcinoma. (2021). PubMed Central. [Link]
-
Signaling pathways in liver cancer: pathogenesis and targeted therapy. (2022). PubMed Central. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchhub.com [researchhub.com]
Navigating the ADMET Maze: A Senior Scientist's Guide to In Silico Prediction for Novel 1,4-Diazaspiro[5.5]undecan-5-one Derivatives
In the relentless pursuit of novel therapeutics, the early identification of candidates with favorable pharmacokinetic and safety profiles is paramount. The adage "fail early, fail cheap" has never been more relevant, with a significant portion of drug attrition attributed to poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[1][2][3] This guide provides a comprehensive comparison of in silico ADMET prediction tools, tailored for researchers and drug development professionals working with novel chemical entities, specifically focusing on a hypothetical series of 1,4-diazaspiro[5.5]undecan-5-one derivatives. Our objective is to equip you with the knowledge to make informed decisions in selecting and applying these computational methods to accelerate your discovery pipeline.
The Imperative of Early ADMET Assessment
The journey from a promising hit to a marketable drug is long and fraught with challenges. A significant hurdle is ensuring that a compound with excellent in vitro potency can translate its efficacy in a complex biological system. This is where ADMET profiling becomes critical. In silico approaches offer a rapid and cost-effective alternative to traditional experimental methods, allowing for the early-stage screening of large compound libraries and the prioritization of candidates with a higher probability of success.[1][2] By integrating computational predictions into the design-make-test-analyze cycle, we can proactively address potential liabilities, thereby reducing late-stage failures and optimizing resource allocation.
Methodologies in In Silico ADMET Prediction: A Triad of Approaches
The landscape of in silico ADMET prediction is dominated by three core methodologies, each with its own strengths and limitations. The choice of method often depends on the stage of the drug discovery project, the available data, and the specific questions being addressed.
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the structural or physicochemical properties of a set of compounds with their biological activity or, in this case, ADMET properties.[4][5][6] These models are built on the principle that the structure of a molecule dictates its properties. By analyzing a training set of compounds with known ADMET data, QSAR models can be developed to predict the properties of new, untested molecules. The integration of artificial intelligence and machine learning has significantly enhanced the predictive power of QSAR models.[7]
-
Machine Learning and Artificial Intelligence (AI): The advent of machine learning and AI has revolutionized in silico ADMET prediction.[2][8] These approaches can learn complex, non-linear relationships between molecular features and ADMET endpoints from large datasets. Algorithms such as support vector machines, random forests, and deep neural networks are now routinely used to build highly predictive models.[9] Several platforms now leverage machine learning for enhanced accuracy.[8][9]
-
Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK modeling is a more mechanistic approach that simulates the fate of a drug in the body by integrating physiological, biochemical, and drug-specific information.[10][11][12] These models consist of a series of compartments representing different organs and tissues, interconnected by blood flow. PBPK models can provide a more holistic understanding of a drug's pharmacokinetic profile and are particularly useful for predicting drug-drug interactions and extrapolating data across different species and populations.[11]
A Comparative Analysis of In Silico ADMET Prediction Tools
The market offers a diverse array of in silico ADMET prediction tools, ranging from comprehensive commercial platforms to specialized open-source software. To illustrate a practical comparison, we will evaluate the performance of three popular tools—SwissADME (a free web server), pkCSM (an open-source platform), and GastroPlus® (a leading commercial PBPK software)—using a hypothetical dataset for three novel 1,4-diazaspiro[5.5]undecan-5-one derivatives: Compound A , Compound B , and Compound C .
Hypothetical Experimental Data for 1,4-Diazaspiro[5.5]undecan-5-one Derivatives
For the purpose of this guide, we will assume the following experimental ADMET data has been generated for our lead compounds:
| Property | Compound A | Compound B | Compound C |
| Molecular Weight ( g/mol ) | 350.45 | 420.55 | 380.50 |
| LogP | 2.8 | 4.1 | 3.5 |
| Aqueous Solubility (mg/mL) | 50 | 5 | 20 |
| Human Intestinal Absorption (%) | 95 | 70 | 85 |
| Caco-2 Permeability (10⁻⁶ cm/s) | 15 | 5 | 10 |
| Blood-Brain Barrier (BBB) Permeation | Low | High | Moderate |
| CYP2D6 Inhibition | No | Yes | No |
| hERG Inhibition | No | No | Yes |
| Ames Mutagenicity | Negative | Negative | Negative |
In Silico Prediction Comparison
The following table summarizes the predicted ADMET properties for our hypothetical compounds using SwissADME, pkCSM, and a qualitative assessment of what might be expected from a PBPK model like GastroPlus®.
| ADMET Parameter | Compound A | Compound B | Compound C |
| SwissADME / pkCSM / GastroPlus® (Qualitative) | SwissADME / pkCSM / GastroPlus® (Qualitative) | SwissADME / pkCSM / GastroPlus® (Qualitative) | |
| Physicochemical Properties | |||
| Molecular Weight | 350.45 / 350.45 / Input | 420.55 / 420.55 / Input | 380.50 / 380.50 / Input |
| LogP | 2.75 / 2.82 / Input | 4.05 / 4.15 / Input | 3.48 / 3.55 / Input |
| Aqueous Solubility | High / Good / Input | Moderate / Low / Input | Good / Moderate / Input |
| Absorption | |||
| Human Intestinal Absorption | High / >90% / Simulated Profile | High / >80% / Simulated Profile | High / >90% / Simulated Profile |
| Caco-2 Permeability | High / High / Simulated Profile | Low / Moderate / Simulated Profile | Moderate / High / Simulated Profile |
| P-gp Substrate | No / No / Mechanistic Prediction | Yes / Yes / Mechanistic Prediction | No / No / Mechanistic Prediction |
| Distribution | |||
| BBB Permeation | No / Low / Simulated Brain Conc. | Yes / High / Simulated Brain Conc. | No / Moderate / Simulated Brain Conc. |
| Plasma Protein Binding | ~90% / ~92% / Mechanistic Prediction | ~98% / ~99% / Mechanistic Prediction | ~95% / ~96% / Mechanistic Prediction |
| Metabolism | |||
| CYP2D6 Inhibitor | No / No / Mechanistic Prediction | Yes / Yes / Mechanistic Prediction | No / No / Mechanistic Prediction |
| CYP3A4 Inhibitor | No / No / Mechanistic Prediction | No / No / Mechanistic Prediction | Yes / Yes / Mechanistic Prediction |
| Excretion | |||
| Total Clearance | N/A / Predicted Value / Simulated Profile | N/A / Predicted Value / Simulated Profile | N/A / Predicted Value / Simulated Profile |
| Toxicity | |||
| hERG Inhibition | No / No / Mechanistic Prediction | No / No / Mechanistic Prediction | Yes / Yes / Mechanistic Prediction |
| Ames Mutagenicity | No / Negative / Mechanistic Prediction | No / Negative / Mechanistic Prediction | No / Negative / Mechanistic Prediction |
| Hepatotoxicity | No / Low Risk / Mechanistic Prediction | Yes / High Risk / Mechanistic Prediction | No / Moderate Risk / Mechanistic Prediction |
Disclaimer: The predicted values in the table are illustrative and not based on actual software outputs for these specific hypothetical structures. They are intended to demonstrate the type of comparative data one could generate.
Experimental Protocols: A Step-by-Step Workflow
To ensure the trustworthiness and reproducibility of your in silico predictions, a well-defined workflow is essential. Here, we provide a detailed protocol for conducting an ADMET assessment using a combination of open-source tools.
Protocol 1: Initial ADMET Profiling using SwissADME
Objective: To obtain a rapid, initial assessment of the drug-likeness and key ADMET properties of the novel 1,4-diazaspiro[5.5]undecan-5-one derivatives.
Methodology:
-
Input Molecular Structures:
-
Navigate to the SwissADME web server ([Link]).
-
Input the SMILES (Simplified Molecular Input Line Entry System) strings for Compound A, Compound B, and Compound C into the provided text box. Alternatively, you can draw the structures using the integrated molecular editor.
-
-
Execution of Prediction:
-
Click the "Run" button to initiate the calculations. The server will process the input molecules and generate a comprehensive report.
-
-
Data Analysis and Interpretation:
-
Physicochemical Properties: Examine the calculated molecular weight, LogP, and aqueous solubility. Compare these values against established drug-likeness rules (e.g., Lipinski's Rule of Five).
-
Pharmacokinetics: Analyze the predicted gastrointestinal absorption and BBB permeation. The "Boiled-Egg" plot provides a useful visualization of these properties.
-
Drug-Likeness: Assess the overall drug-likeness score and any alerts for undesirable structural features.
-
Medicinal Chemistry: Review the PAINS (Pan Assay Interference Compounds) alerts to identify potential false positives in biological assays.
-
Protocol 2: In-Depth ADMET Prediction with pkCSM
Objective: To gain a more detailed and quantitative prediction of a wider range of ADMET properties.
Methodology:
-
Access the Platform:
-
Navigate to the pkCSM web server ([Link]).
-
-
Submit Molecules:
-
Enter the SMILES strings for the compounds of interest. pkCSM allows for the submission of multiple molecules simultaneously.
-
-
Select Prediction Endpoints:
-
The platform offers a wide range of ADMET properties. For a comprehensive analysis, select parameters under each category: Absorption, Distribution, Metabolism, Excretion, and Toxicity.
-
-
Initiate and Retrieve Results:
-
Click the "Predict" button. The results will be displayed in a tabular format, providing quantitative predictions for each selected endpoint.
-
-
Comparative Analysis:
-
Compare the pkCSM predictions with the initial SwissADME results and your experimental data (if available). Pay close attention to any discrepancies and consider the underlying models of each tool. For instance, a LogBB value greater than 0.3 suggests effective BBB penetration, while a value lower than -1 indicates poor penetration.[13]
-
Visualization of the In Silico ADMET Workflow
A clear visualization of the prediction workflow can aid in understanding the process and making informed decisions.
Caption: In Silico ADMET Prediction Workflow.
Logical Relationships in ADMET Profiling
Understanding the interplay between different ADMET properties is crucial for a holistic assessment of a drug candidate.
Caption: Interplay of ADMET Properties.
Conclusion and Future Perspectives
In silico ADMET prediction has become an indispensable tool in modern drug discovery.[2] For novel chemical series such as 1,4-diazaspiro[5.5]undecan-5-one derivatives, the early application of these computational methods can significantly de-risk projects and guide the design of molecules with improved pharmacokinetic and safety profiles. While open-source tools like SwissADME and pkCSM provide excellent platforms for initial screening and detailed prediction, commercial software and PBPK modeling offer deeper mechanistic insights.
It is crucial to remember that in silico predictions are not a replacement for experimental validation.[3] The most effective strategy involves a synergistic approach, where computational predictions are used to prioritize compounds for experimental testing, and the resulting data is used to refine and improve the predictive models. As algorithms continue to improve and the volume of high-quality training data grows, the accuracy and utility of in silico ADMET prediction will undoubtedly continue to expand, further accelerating the discovery of safe and effective medicines.
References
-
Pradeepkiran, J. A., et al. (2021). In silico validation and ADMET analysis for the best lead molecules. ResearchGate. [Link]
-
Lage, S., et al. (2023). In Silico ADME Methods Used in the Evaluation of Natural Products. Pharmaceuticals, 16(7), 949. [Link]
-
Yu, H., & Adedoyin, A. (2013). In silico ADMET prediction: recent advances, current challenges and future trends. Current drug metabolism, 14(10), 1217-1229. [Link]
-
van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature reviews Drug discovery, 2(3), 192-204. [Link]
-
Dar, A. M., & Mir, S. (2017). Toward in silico structure-based ADMET prediction in drug discovery. Journal of computer-aided molecular design, 31(11), 949-960. [Link]
-
Mahmood, D. (2022). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. DrugPatentWatch. [Link]
-
Flores-Holguín, N., et al. (2020). In Silico Pharmacokinetics, ADMET Study and Conceptual DFT Analysis of Two Plant Cyclopeptides Isolated From Rosaceae as a Computational Peptidology Approach. Frontiers in Chemistry, 8, 590. [Link]
-
Sygnature Discovery. (n.d.). ADMET Prediction Software. [Link]
-
VLS3D. (n.d.). ADMET predictions. [Link]
-
van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: Towards prediction paradise?. ResearchGate. [Link]
-
Boulaamane, A., et al. (2024). In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. Molecules, 29(3), 570. [Link]
-
Digital Chemistry. (n.d.). Predict ADMET Properties with Proprietary Data. [Link]
-
Swanson, K. (n.d.). ADMET-AI. [Link]
-
ADMETlab 2.0. (n.d.). [Link]
-
Yun Li, A. (n.d.). ADMET IN SILICO MODELLING: TOWARDS PREDICTION PARADISE?. [Link]
-
Giménez-lópez, D., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. International Journal of Molecular Sciences, 24(2), 1639. [Link]
-
SciToons. (2023, October 25). Can AI Really Predict ADMET Properties? Well, it depends how you look at it. YouTube. [Link]
-
Barakat, A., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N. Tetrahedron Letters, 56(13), 1749-1752. [Link]
-
Shaik, A. B., & Al-Areshi, M. Y. (2022). ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. Research Square. [Link]
-
Optibrium. (n.d.). Which is the best metabolite prediction software?. [Link]
-
Simulations Plus. (n.d.). Physiologically Based Pharmacokinetic (PBPK) Software. [Link]
-
Certara. (n.d.). Simcyp® PBPK Simulator | PBPK Modeling Software. [Link]
-
Basant, N., et al. (2021). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. Computational Toxicology, 19, 100171. [Link]
-
Hossain, M. S., et al. (2023). Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety-containing chalcones. Royal Society Open Science, 10(1), 221295. [Link]
-
Barakat, A., et al. (2015). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. ResearchGate. [Link]
-
Neovarsity. (2024, August 13). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. [Link]
-
PhinC Development. (n.d.). PHYSIOLOGICALLY-BASED PHARMACOKINETICS (PBPK) MODELING. [Link]
-
Shaik, A. B., & Al-Areshi, M. Y. (2022). ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. Authorea. [Link]
-
Li, D., et al. (2014). ADME/toxicity prediction and antitumor activity of novel nitrogenous heterocyclic compounds designed by computer targeting of alkylglycerone phosphate synthase. Acta biochimica et biophysica Sinica, 46(11), 956-964. [Link]
-
Mahmood, I. (2014). Physiologically Based Pharmacokinetic Modeling: Methodology, Applications, and Limitations with a Focus on Its Role in Pediatric Drug Development. Journal of clinical pharmacology, 54(3), 247-257. [Link]
-
Giménez-López, D., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. International journal of molecular sciences, 24(2), 1639. [Link]
-
De, A., & Das, S. (2022). Quantitative structure–activity relationship-based computational approaches for the development of anticancer drugs. Future journal of pharmaceutical sciences, 8(1), 1-17. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. [Link]
-
U.S. Pat. No. 9,994,561. (2018). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 61(21), 9576-9586. [Link]
Sources
- 1. In Silico ADME Methods Used in the Evaluation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugpatentwatch.com [drugpatentwatch.com]
- 3. researchgate.net [researchgate.net]
- 4. neovarsity.org [neovarsity.org]
- 5. Quantitative structure–activity relationship-based computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. mdpi.com [mdpi.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. ADMET-AI [admet.ai.greenstonebio.com]
- 10. Physiologically Based Pharmacokinetic (PBPK) Software - Simulations Plus [simulations-plus.com]
- 11. phinc-development.com [phinc-development.com]
- 12. Physiologically Based Pharmacokinetic Modeling: Methodology, Applications, and Limitations with a Focus on Its Role in Pediatric Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling of 1,4-Diazaspiro[5.5]undecan-5-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the writing of this guide, a specific Safety Data Sheet (SDS) for 1,4-Diazaspiro[5.5]undecan-5-one was not publicly available. Therefore, the following recommendations are based on a conservative assessment of its chemical structure and the general principles of handling novel or uncharacterized research chemicals.[1][2][3] It is imperative to treat this compound as potentially hazardous until sufficient toxicological data becomes available.[4]
Synthesized Hazard Assessment: A Proactive Stance on Safety
A thorough risk assessment is the cornerstone of safe laboratory practice, especially when dealing with compounds of unknown toxicity.[2][5][6] The structure of 1,4-Diazaspiro[5.5]undecan-5-one, featuring a lactam (cyclic amide) and a secondary amine within a spirocyclic system, suggests several potential hazards that must be proactively managed.
| Potential Hazard | Structural Basis and Rationale | Primary Routes of Exposure |
| Skin and Eye Irritation/Corrosion | Amine and amide functional groups can be irritating or corrosive to skin and eyes. Direct contact should be strictly avoided. | Dermal, Ocular |
| Respiratory Tract Irritation | If the compound is a fine powder, inhalation can lead to irritation of the respiratory system.[7] | Inhalation |
| Unknown Systemic Toxicity | As a novel compound, the potential for systemic effects upon absorption or ingestion is unknown. All new chemical entities should be treated as toxic.[1][4] | Dermal, Inhalation, Ingestion |
| Reactivity | While the core structure is relatively stable, it may be incompatible with strong oxidizing agents, strong acids, or strong bases. | N/A (Chemical Incompatibility) |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the synthesized hazard profile, a comprehensive suite of personal protective equipment is mandatory.[8][9][10] The selection of PPE should be based on the principle of providing a complete barrier to all potential routes of exposure.[11][12]
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Double-gloving with nitrile or neoprene gloves is recommended.[3] Change gloves immediately upon any sign of contamination. | Provides robust protection against dermal absorption and allows for safe removal of the outer glove in case of a splash. |
| Eye and Face Protection | Chemical splash goggles are essential.[12] When there is a significant risk of splash or handling larger quantities, a full-face shield should be worn in addition to goggles.[9] | Protects against splashes to the eyes and face, which are highly susceptible to chemical injury. |
| Body Protection | A flame-resistant lab coat should be worn at all times. For operations with a higher risk of spills, a chemically resistant apron or coveralls should be considered.[8][9] | Protects the skin on the body from contact with the chemical. |
| Respiratory Protection | All handling of the solid compound outside of a certified chemical fume hood should be conducted while wearing a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or P100). | Prevents the inhalation of fine powders, a primary route of exposure for solid chemicals.[7] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A meticulous and well-rehearsed operational plan is critical to minimizing the risk of exposure and ensuring the integrity of your research.
Receiving and Storage
-
Inspect on Arrival: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name, any known hazard pictograms (based on this assessment, at a minimum, an exclamation mark for irritant), and the date of receipt.[13]
-
Segregated Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[3]
-
Secondary Containment: The primary container should be stored within a compatible and clearly labeled secondary container.[3][7]
Weighing and Aliquoting the Solid
All manipulations of the solid compound must be performed within a certified chemical fume hood to control for potential inhalation hazards.
-
Prepare the Work Area: Decontaminate the work surface within the fume hood. Lay down absorbent, disposable bench paper.
-
Don PPE: Wear all required PPE as outlined in the table above.
-
Tare the Vessel: Place a clean, tared weighing vessel on the analytical balance inside the fume hood.
-
Transfer the Solid: Using a clean spatula, carefully transfer the desired amount of 1,4-Diazaspiro[5.5]undecan-5-one to the weighing vessel. Avoid generating dust.
-
Seal and Clean: Securely close the primary container. Carefully clean the spatula and any contaminated surfaces with an appropriate solvent (e.g., isopropanol) and dispose of the cleaning materials as hazardous waste.
Dissolution and Use in a Reaction
-
Solvent Addition: In the fume hood, add the desired solvent to the vessel containing the weighed solid.
-
Complete Dissolution: Ensure the solid is fully dissolved before removing the solution from the fume hood.
-
Reaction Setup: Conduct the reaction in a well-ventilated area, preferably within a fume hood, especially if heating or agitation is required.
-
Labeling Solutions: All solutions containing 1,4-Diazaspiro[5.5]undecan-5-one must be clearly labeled with the compound name, concentration, solvent, and appropriate hazard warnings.[13]
Disposal Plan: Responsible Stewardship from Cradle to Grave
The responsible disposal of chemical waste is a critical component of laboratory safety and environmental protection.[14]
Waste Segregation
-
Solid Waste: All disposable materials contaminated with 1,4-Diazaspiro[5.5]undecan-5-one (e.g., gloves, bench paper, weighing paper, contaminated spatulas) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a designated, compatible, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
"Unknown" Waste is Unacceptable: All waste containers must be accurately labeled with their contents. The generation of "unknown" waste is a serious safety and compliance issue.[15][16][17]
Disposal Procedure
-
Labeling: Ensure all waste containers are properly labeled with the words "Hazardous Waste," the full chemical names of the contents (including solvents), and the approximate percentages.[13]
-
Storage of Waste: Store waste containers in a designated satellite accumulation area, with secondary containment.
-
Arrange for Pickup: Follow your institution's procedures for the pickup and disposal of hazardous chemical waste through your Environmental Health and Safety (EHS) department.
Visualizing the Workflow: A Path to Safety
The following diagram illustrates the critical decision points and operational flow for safely handling 1,4-Diazaspiro[5.5]undecan-5-one.
Caption: Workflow for the safe handling of 1,4-Diazaspiro[5.5]undecan-5-one.
Conclusion: Fostering a Proactive Safety Culture
The responsible handling of novel compounds like 1,4-Diazaspiro[5.5]undecan-5-one is a testament to a laboratory's commitment to safety and scientific excellence. By internalizing the principles of proactive risk assessment, meticulous operational planning, and responsible waste management, we not only protect ourselves and our colleagues but also ensure the integrity and success of our research endeavors. This guide serves as a foundational document; always consult with your institution's Environmental Health and Safety department for specific guidance and training.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available from: [Link]
-
Lab Manager. (2025). Conducting a Chemical Risk Assessment in the Laboratory. Available from: [Link]
-
Texas Woman's University. Novel Chemicals with Unknown Hazards SOP. Available from: [Link]
-
Oklahoma State University. (n.d.). Laboratory Safety Rules. Available from: [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Available from: [Link]
-
SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Available from: [Link]
-
Intersolia. (2025). Risk Assessment of Chemical Products – A Step-by-Step Guide. Available from: [Link]
-
American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. Available from: [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Available from: [Link]
-
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Available from: [Link]
-
University of British Columbia. (n.d.). Unknown Laboratory Chemicals Disposal. Available from: [Link]
-
United Nations. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Available from: [Link]
-
National Research Council (US) Committee on Applications of Toxicogenomic Technologies to Predictive Toxicology and Risk Assessment. (2007). Applications of Toxicogenomic Technologies to Predictive Toxicology and Risk Assessment. National Academies Press (US). Available from: [Link]
-
University of Bologna. (n.d.). GENERAL RULES TO OPERATE SAFELY IN A CHEMICAL LABORATORY. Available from: [Link]
-
Temple University. (n.d.). Unknown Chemical Waste Disposal. Available from: [Link]
-
Simon Fraser University. (n.d.). Risk assessment - Chemical safety. Available from: [Link]
-
CSG. (2024). Disposing of unknown chemicals - Pioneering new techniques. Available from: [Link]
-
American Chemical Society. (n.d.). Chemical Risk Assessment and Regulatory Decision Making. Available from: [Link]
-
Cureus. (n.d.). Addressing Hazards from Unscheduled Novel Psychoactive Substances as Research Chemicals: The Case of U-50488. Available from: [Link]
-
Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Available from: [Link]
-
University of Nebraska Medical Center. (n.d.). HAZARDOUS MATERIAL FACT SHEET Unknown Chemical Disposal. Available from: [Link]
-
Real Safety. (2016). Personal Protective Equipment for Chemical Handling. Available from: [Link]
Sources
- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 3. twu.edu [twu.edu]
- 4. ehs.okstate.edu [ehs.okstate.edu]
- 5. intersolia.com [intersolia.com]
- 6. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 7. A Complete Guide to Buying Research Chemicals for Laboratories in 2025 - AiFChem [aifchem.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. sams-solutions.com [sams-solutions.com]
- 10. hazmatschool.com [hazmatschool.com]
- 11. osha.gov [osha.gov]
- 12. realsafety.org [realsafety.org]
- 13. Disposing of unknown chemicals - Pioneering new techniques | CSG [csg.co.uk]
- 14. un-ilibrary.org [un-ilibrary.org]
- 15. Appendix C - Disposal Of Unknown Chemical Waste Containers | Environment, Health and Safety [ehs.cornell.edu]
- 16. Unknown Chemical Waste Disposal | Campus Operations [campusoperations.temple.edu]
- 17. unmc.edu [unmc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
